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  • Product: 5-Chloro-2-(piperidine-1-carbonyl)aniline
  • CAS: 791098-01-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Synthesis Dynamics of 5-Chloro-2-(piperidine-1-carbonyl)aniline

Executive Summary In modern medicinal chemistry, the anthranilamide (2-aminobenzamide) scaffold is recognized as a highly privileged pharmacophore, frequently serving as a critical building block for the synthesis of qui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the anthranilamide (2-aminobenzamide) scaffold is recognized as a highly privileged pharmacophore, frequently serving as a critical building block for the synthesis of quinazolinones, quinazolines, and complex kinase inhibitors. 5-Chloro-2-(piperidine-1-carbonyl)aniline (CAS: 791098-01-6) is a specialized, halogenated anthranilamide derivative[1]. Characterized by a piperidine amide at the ortho position and a highly reactive chlorine atom at the para position relative to the carbonyl, this compound offers unique steric and electronic properties ideal for late-stage functionalization and downstream active pharmaceutical ingredient (API) synthesis.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis pathways, and validated laboratory protocols, designed for drug development professionals and synthetic chemists.

Structural & Physicochemical Profiling

The structural integrity of 5-Chloro-2-(piperidine-1-carbonyl)aniline—also systematically named (2-amino-4-chlorophenyl)(piperidin-1-yl)methanone—is defined by its rigid planar aniline core coupled with the bulky, non-planar piperidine ring. The electron-withdrawing nature of the chlorine atom at the 5-position modulates the basicity of the aniline nitrogen (pKa ~1.63), which directly impacts its reactivity profile in subsequent cyclization or cross-coupling reactions[2].

Quantitative Data Summary
PropertyValue / Specification
Chemical Name 5-Chloro-2-(piperidine-1-carbonyl)aniline
Common Synonyms (2-amino-4-chlorophenyl)(piperidin-1-yl)methanone; 5-chloro-2-(1-piperidinylcarbonyl)aniline
CAS Registry Number 791098-01-6[1]
Molecular Formula C₁₂H₁₅ClN₂O[2]
Molecular Weight 238.71 g/mol [1]
Boiling Point (Predicted) 432.9 ± 35.0 °C[2]
Density (Predicted) 1.264 ± 0.06 g/cm³[2]
pKa (Predicted) 1.63 ± 0.10[2]
InChIKey ONDLGHGVJQYNAO-UHFFFAOYSA-N
Physical Form Solid / Powder

Mechanistic Synthesis & Pathway Dynamics

The most efficient and scalable route to synthesize 5-chloro-2-(piperidine-1-carbonyl)aniline is via the nucleophilic ring-opening of 4-chloroisatoic anhydride (7-chloro-1H-benzo[d][1,3]oxazine-2,4-dione, CAS: 40928-13-0) using piperidine (CAS: 110-89-4)[3],[4].

Causality of the Reaction Mechanism

Isatoic anhydrides are highly susceptible to nucleophilic attack due to the strained oxazine-dione ring. When piperidine is introduced, its secondary amine nitrogen acts as a strong nucleophile.

  • Regioselective Attack: The nucleophile selectively attacks the highly electrophilic C-4 carbonyl carbon of the benzoxazine ring rather than the C-2 carbonyl. This regioselectivity is driven by the resonance stabilization of the resulting intermediate and the leaving group ability of the carbamate moiety.

  • Ring Opening & Decarboxylation: The tetrahedral intermediate collapses, breaking the C-O bond and opening the ring. This step immediately triggers the expulsion of carbon dioxide (CO₂).

  • Thermodynamic Driving Force: The evolution of CO₂ gas provides an irreversible thermodynamic driving force (Le Chatelier's principle), pushing the reaction to near-quantitative yields without the need for extreme thermal conditions or heavy metal catalysts.

SynthesisPathway SM1 4-Chloroisatoic Anhydride (CAS: 40928-13-0) INT Tetrahedral Intermediate (Ring Opening) SM1->INT Nucleophilic Attack SM2 Piperidine (CAS: 110-89-4) SM2->INT PROD 5-Chloro-2-(piperidine-1-carbonyl)aniline (CAS: 791098-01-6) INT->PROD Decarboxylation BYPROD Carbon Dioxide (CO2) Gas Evolution INT->BYPROD

Figure 1: Nucleophilic ring-opening of 4-chloroisatoic anhydride by piperidine.

Experimental Protocol: Controlled Synthesis

To ensure high scientific integrity and reproducibility, the following protocol represents a self-validating system. The physical evolution of gas serves as a real-time kinetic indicator of reaction progress.

Reagents & Materials
  • Substrate: 4-Chloroisatoic anhydride (1.0 equivalent)[4]

  • Reagent: Piperidine (1.1 to 1.2 equivalents, slight excess to ensure complete conversion)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Atmosphere: Inert Nitrogen (N₂) or Argon (Ar)

Step-by-Step Methodology
  • Preparation of the Suspension: Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer and a gas bubbler with 4-chloroisatoic anhydride. Add anhydrous THF to create a uniform suspension (approx. 0.5 M concentration).

  • Nucleophile Addition: Cool the mixture to 0–5 °C using an ice bath. Introduce piperidine dropwise over 15 minutes via a syringe. Causality: Controlled addition prevents localized exothermic spikes that could lead to unwanted dimerization or degradation of the anhydride.

  • Kinetic Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Observe the reaction mixture; effervescence (bubbling) will commence, indicating the release of CO₂. The reaction is kinetically tracked by this gas evolution.

  • Thermal Maturation: Once visible bubbling subsides (typically 2–4 hours), heat the mixture to 45 °C for an additional 1 hour. Causality: This thermal bump ensures the complete decarboxylation of any lingering carbamic acid intermediates.

  • Reaction Quench & Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual piperidine and solvent.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-chloro-2-(piperidine-1-carbonyl)aniline.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from a suitable solvent system to achieve >98% purity.

Downstream Applications in Medicinal Chemistry

The synthesized 5-chloro-2-(piperidine-1-carbonyl)aniline is a highly versatile intermediate. Its primary application lies in the synthesis of quinazolin-4-ones . By reacting this intermediate with various orthoesters (e.g., triethyl orthoformate) or aldehydes under acidic conditions, the aniline nitrogen and the amide oxygen/nitrogen participate in a condensation-cyclization cascade.

Furthermore, the presence of the 5-chloro substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly diversify the scaffold by introducing aryl, heteroaryl, or alkyl groups at the 5-position, a common strategy in structure-activity relationship (SAR) optimization for targeted therapies.

Safety & Regulatory Profile

Handling 5-chloro-2-(piperidine-1-carbonyl)aniline requires adherence to standard laboratory safety protocols. Based on GHS classifications, the compound exhibits the following hazard profile:

  • H303: May be harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Causality: The compound must be handled in a well-ventilated fume hood (P271) using appropriate PPE (P280) to mitigate the risk of mucosal and respiratory irritation inherent to halogenated anilines.

References

Sources

Exploratory

An In-depth Technical Guide to 5-Chloro-2-(piperidine-1-carbonyl)aniline: Synthesis, Properties, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-Chloro-2-(piperidine-1-carbonyl)aniline, a compound of interest for researchers, scientists, and professionals in drug development. This document details its ch...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 5-Chloro-2-(piperidine-1-carbonyl)aniline, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical identifiers, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in medicinal chemistry, grounded in the established significance of its structural motifs.

Core Compound Identification and Properties

Accurate identification is the cornerstone of any chemical research. 5-Chloro-2-(piperidine-1-carbonyl)aniline is a distinct chemical entity with the following key identifiers and properties.

Chemical Identifiers

A consistent and accurate set of identifiers is crucial for database searches and regulatory compliance.

IdentifierValueSource
CAS Number 791098-01-6[1]
Molecular Formula C₁₂H₁₅ClN₂O[1]
Synonyms 5-chloro-2-(1-piperidinylcarbonyl)aniline
MDL Number MFCD09742418
InChI 1S/C12H15ClN2O/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2
InChIKey ONDLGHGVJQYNAO-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)N
Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound, which are essential for its handling, formulation, and development as a potential drug candidate.

PropertyValueSource
Molecular Weight 238.72 g/mol
Physical Form Powder
Purity Typically ≥95%
Storage Temperature Room Temperature

Proposed Synthesis and Mechanism

While specific, peer-reviewed synthetic procedures for 5-Chloro-2-(piperidine-1-carbonyl)aniline are not widely published, a robust and logical approach involves the amide coupling of 2-amino-4-chlorobenzoic acid with piperidine. This method is a cornerstone of medicinal chemistry for its reliability and versatility.[2]

Retrosynthetic Analysis

The logical disconnection for the target molecule is at the amide bond, leading to two readily available starting materials: 2-amino-4-chlorobenzoic acid and piperidine.

G Target 5-Chloro-2-(piperidine-1-carbonyl)aniline Disconnect Amide Bond Disconnection Target->Disconnect SM1 2-Amino-4-chlorobenzoic Acid Disconnect->SM1 SM2 Piperidine Disconnect->SM2

Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol

This protocol details a standard laboratory procedure for the synthesis of 5-Chloro-2-(piperidine-1-carbonyl)aniline using a common amide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for its efficiency and low rate of side reactions.

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Piperidine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Slowly add piperidine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-Chloro-2-(piperidine-1-carbonyl)aniline.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Process cluster_end Final Product SM1 2-Amino-4-chlorobenzoic Acid Activation Carboxylic Acid Activation SM1->Activation SM2 Piperidine Coupling Amide Bond Formation SM2->Coupling Reagent1 HATU Reagent1->Activation Reagent2 DIPEA Reagent2->Activation Solvent Anhydrous DMF Solvent->Activation Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product 5-Chloro-2-(piperidine-1-carbonyl)aniline Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery

While direct biological activity data for 5-Chloro-2-(piperidine-1-carbonyl)aniline is not extensively documented in public literature, its structural components—a substituted chloroaniline and a piperidine amide—are prevalent in a wide range of biologically active molecules. This suggests its potential as a valuable building block in medicinal chemistry.

The Chloroaniline Moiety

The presence of a chlorine atom on the aniline ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation is a common strategy in drug design to enhance binding affinity, improve metabolic stability, and modulate lipophilicity. Chloro-containing compounds are found in over 250 FDA-approved drugs, highlighting the importance of this functional group in pharmaceuticals.[3]

The Piperidine Scaffold

Piperidine is one of the most important heterocyclic scaffolds in drug discovery, present in numerous approved pharmaceuticals.[4] Its incorporation into a molecule can:

  • Improve Physicochemical Properties: Enhance solubility and modulate lipophilicity.

  • Provide a Vector for Further Functionalization: The piperidine ring can be further substituted to explore the surrounding chemical space and optimize binding to a biological target.

  • Enhance Biological Activity and Selectivity: The rigid, three-dimensional structure of the piperidine ring can provide a defined orientation for key pharmacophoric features.

Hypothetical Signaling Pathway Involvement

Given the prevalence of similar structures in kinase inhibitors and other targeted therapies, it is plausible that derivatives of 5-Chloro-2-(piperidine-1-carbonyl)aniline could be synthesized to target various signaling pathways implicated in diseases such as cancer. For instance, substituted anilines are core components of many tyrosine kinase inhibitors.

G cluster_input Input cluster_pathway Hypothetical Target Pathway cluster_output Outcome Ligand Derivative of 5-Chloro-2-(piperidine-1-carbonyl)aniline Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor:f0 Outcome Inhibition of Cellular Response Ligand->Outcome Therapeutic Effect Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Pathway Signal Transduction Response Cellular Response (Proliferation, Survival) Pathway->Response

Caption: Hypothetical targeting of a receptor tyrosine kinase pathway.

Safety and Handling

As a novel chemical entity, a full toxicological profile for 5-Chloro-2-(piperidine-1-carbonyl)aniline is not available. However, based on its constituent functional groups and data from suppliers, the following precautions should be observed.

  • Hazard Statements: H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Conclusion

5-Chloro-2-(piperidine-1-carbonyl)aniline (CAS No. 791098-01-6) is a chemical compound with significant potential as a building block in drug discovery and medicinal chemistry. While detailed biological data is currently limited, its structural features, combining a chloroaniline moiety and a piperidine amide, are well-represented in a multitude of pharmacologically active agents. The proposed synthetic route via amide coupling is a robust and scalable method for its preparation. Further investigation into the derivatization of this scaffold is warranted to explore its potential in developing novel therapeutics.

References

  • PubChem. 5-chloro-2-(piperidine-1-carbonyl)aniline. [Link]

  • Journal of American Science. Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

Foundational

The Strategic Utility of 5-Chloro-2-(piperidine-1-carbonyl)aniline in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the selection of highly functionalized, conformationally restricted scaffolds is paramount for accelerating hit-to-lead optimization. 5-Chloro-2-(piperidine-1-carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection of highly functionalized, conformationally restricted scaffolds is paramount for accelerating hit-to-lead optimization. 5-Chloro-2-(piperidine-1-carbonyl)aniline (CAS: 791098-01-6) is a privileged ortho-amino benzamide building block. Unlike primary or secondary benzamides that readily cyclize into quinazolinones, this scaffold features a tertiary piperidine amide. This structural nuance intentionally prevents standard cyclization, locking the molecule into a linear but highly rigidified conformation. This whitepaper explores the physicochemical properties, structural rationale, and validated synthetic workflows for deploying this scaffold in targeted drug discovery.

Structural Analysis & Physicochemical Profiling

Structurally, this scaffold is the piperidine amide of 2-amino-4-chlorobenzoic acid. When indexed with the aniline nitrogen as the principal functional group (C1), the piperidine-1-carbonyl group resides at C2 (ortho), and the chlorine atom is positioned at C5 (meta to the amine, para to the carbonyl).

This specific substitution pattern yields a tripartite pharmacophore:

  • The Aniline Core: Acts as a versatile nucleophile for downstream derivatization and serves as a critical hydrogen-bond donor in target binding (e.g., kinase hinge regions).

  • The Piperidine Amide: The tertiary amide prevents rotation around the C-N bond, reducing the entropic penalty upon target binding. The piperidine ring itself provides lipophilic bulk to occupy hydrophobic pockets (such as the DFG-out pocket in kinases or allosteric sites in GPCRs).

  • The 5-Chloro Substituent: Halogenation at this position blocks cytochrome P450-mediated oxidation, drastically improving metabolic stability. Furthermore, the chlorine atom can participate in orthogonal halogen bonding with protein backbone carbonyls.

Quantitative Physicochemical Data

The following table summarizes the key properties of the scaffold, critical for predicting its behavior in both synthetic workflows and biological assays[1].

PropertyValueImplication for Drug Design
Molecular Formula C₁₂H₁₅ClN₂OProvides a low-molecular-weight starting point (Lead-like).
Molecular Weight 238.72 g/mol Leaves ~260 Da of "budget" for further derivatization under Lipinski's Rule of 5.
Predicted pKa (Aniline) 1.63 ± 0.10Weakly nucleophilic due to the electron-withdrawing para-chloro group; requires highly electrophilic reagents for coupling.
Predicted Density 1.264 ± 0.06 g/cm³Standard for halogenated aromatics; aids in phase separation during extractions.
Predicted Boiling Point 432.9 ± 35.0 °CHighly stable under standard thermal reaction conditions.

Mechanistic Pathway Visualization

The tertiary nature of the piperidine amide dictates the synthetic divergence of this scaffold. Because it cannot easily undergo dehydration to form quinazolin-4-ones, it is primarily directed toward linear, conformationally restricted ligands.

ScaffoldDivergence Scaffold 5-Chloro-2-(piperidine-1-carbonyl)aniline (Tertiary Amide Scaffold) Path1 Isocyanate Addition (Urea Formation) Scaffold->Path1 Path2 Acylation / Amidation Scaffold->Path2 Path3 Buchwald-Hartwig Cross-Coupling Scaffold->Path3 Target1 Type II Kinase Inhibitors (DFG-out Binders) Path1->Target1 Target2 Conformationally Restricted Hinge Binders Path2->Target2 Target3 N-Aryl / PROTAC Surface Ligands Path3->Target3

Fig 1. Synthetic divergence of the tertiary amide scaffold into various therapeutic ligand classes.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust chemistry requires an understanding of causality rather than mere execution of steps. The following protocols are designed as self-validating systems for utilizing this scaffold.

Protocol 1: De Novo Synthesis of the Scaffold

Objective: Synthesize 5-Chloro-2-(piperidine-1-carbonyl)aniline from 2-amino-4-chlorobenzoic acid.

Causality & Rationale: Direct amidation of 2-amino-4-chlorobenzoic acid is complicated by the presence of the unprotected primary amine, which can lead to self-condensation. However, because the aniline nitrogen is highly deactivated (pKa ~1.63)[1], we can selectively activate the carboxylic acid using HATU without requiring Boc-protection of the amine. HATU is chosen over EDC/HOBt because it is vastly superior for sterically hindered ortho-substituted benzoic acids.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 2-amino-4-chlorobenzoic acid in anhydrous DMF (0.2 M). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The base deprotonates the acid and ensures the reaction remains basic, preventing protonation of the piperidine.

  • Coupling Reagent Addition: Add 1.2 eq of HATU. Stir at room temperature for 15 minutes to form the highly reactive 7-azabenzotriazole active ester.

  • Amidation: Add 1.5 eq of piperidine dropwise. The excess compensates for any trace moisture in the system.

  • Reaction Maturation: Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The starting material (M+H = 172) should completely disappear, replaced by the product peak (M+H = 239). If the active ester persists, add an additional 0.5 eq of piperidine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol 2: Synthesis of a Type II Kinase Inhibitor Precursor (Urea Formation)

Objective: Convert the scaffold into a diaryl urea derivative to target the DFG-out conformation of kinases.

Causality & Rationale: Diaryl ureas are privileged pharmacophores for bridging the hinge region and the allosteric hydrophobic pocket of kinases. Because the aniline of our scaffold is weakly nucleophilic, standard coupling with an isocyanate is preferred over reacting with a carbamoyl chloride. The reaction is initiated at 0 °C to suppress the exothermic dimerization of the isocyanate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 5-Chloro-2-(piperidine-1-carbonyl)aniline in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Electrophile Addition: Cool the vessel to 0 °C using an ice bath. Slowly add 1.1 eq of an aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. The rigid piperidine amide exerts a steric buttressing effect, which can slow the reaction; hence, extended stirring is required.

  • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The aniline starting material (fluorescent under 254 nm UV) will be consumed, yielding a lower-Rf spot corresponding to the highly polar urea product.

  • Isolation: Most diaryl ureas exhibit poor solubility in DCM. Induce precipitation by adding cold hexane. Filter the resulting solid and wash with cold diethyl ether to remove unreacted isocyanate, yielding the pure urea precursor.

Conclusion

The 5-Chloro-2-(piperidine-1-carbonyl)aniline scaffold represents a masterclass in structural pre-organization. By leveraging a tertiary amide to prevent unwanted cyclization, medicinal chemists can maintain a linear, restricted geometry ideal for generating high-affinity hinge binders and PROTAC ligands. When combined with self-validating synthetic protocols, this building block significantly accelerates the hit-to-lead trajectory in modern drug discovery programs.

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 5-Chloro-2-(piperidine-1-carbonyl)aniline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Executive Summary Anthranilamides (ortho-amino benzamides) are privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary

Anthranilamides (ortho-amino benzamides) are privileged pharmacophores in modern medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors, Factor Xa inhibitors, and G-protein-coupled receptor (GPCR) modulators. 5-Chloro-2-(piperidine-1-carbonyl)aniline (CAS: 791098-01-6)[1] is a highly versatile, halogenated anthranilamide building block. The incorporation of a piperidine ring introduces a tunable lipophilic domain, while the 5-chloro substituent modulates the electronic landscape of the aniline core.

This whitepaper provides an authoritative overview of the compound's molecular properties, details a self-validating, high-yield synthetic pathway leveraging isatoic anhydride chemistry, and outlines rigorous analytical characterization protocols.

Molecular Identity & Quantitative Data

The physicochemical properties of 5-chloro-2-(piperidine-1-carbonyl)aniline dictate its behavior in both synthetic workflows and biological environments. The strong electron-withdrawing nature of the ortho-carbonyl (amide) and meta-chloro groups (relative to the amine) drastically reduces the basicity of the aniline nitrogen. This yields a remarkably low predicted pKa of 1.63[2], making the primary amine highly resistant to unwanted protonation at physiological pH while serving as a robust hydrogen-bond donor in kinase hinge-binding motifs.

Table 1: Physicochemical and Identity Profile
PropertyValueReference
Chemical Name 5-Chloro-2-(piperidine-1-carbonyl)aniline-
CAS Number 791098-01-6Sigma-Aldrich
Molecular Formula C₁₂H₁₅ClN₂OSigma-Aldrich
Molecular Weight 238.72 g/mol Sigma-Aldrich[1]
Predicted Boiling Point 432.9 ± 35.0 °CChemicalBook[2]
Predicted Density 1.264 ± 0.06 g/cm³ChemicalBook[2]
Predicted pKa 1.63 ± 0.10ChemicalBook[2]

Strategic Synthesis: The Isatoic Anhydride Pathway

Mechanistic Rationale & Causality

Traditional amide coupling between 2-amino-5-chlorobenzoic acid and piperidine requires expensive coupling reagents (e.g., HATU, EDC) and often suffers from poor regioselectivity due to competing nucleophilicity of the unprotected aniline nitrogen.

To bypass these limitations, the optimal synthetic route utilizes 4-chloroisatoic anhydride (CAS 40928-13-0). This reagent acts as a self-protecting intermediate: the anhydride moiety simultaneously activates the carboxylate for nucleophilic attack and masks the aniline nitrogen. When piperidine is introduced, it attacks the highly electrophilic C4 carbonyl. This triggers a ring-opening event, immediately followed by an entropically driven decarboxylation (-CO₂). The irreversible loss of CO₂ gas drives the reaction to quantitative completion without the need for external coupling agents.

Process Visualization

SynthesisWorkflow A 4-Chloroisatoic Anhydride (CAS 40928-13-0) C Nucleophilic Ring Opening (Intermediate) A->C DMF, RT B Piperidine (CAS 110-89-4) B->C 1.2 eq D Decarboxylation (-CO2 Gas Evolution) C->D Spontaneous E Crude 5-Chloro-2- (piperidine-1-carbonyl)aniline D->E Quantitative F LC-MS & TLC Validation (m/z 239[M+H]+) E->F Aliquot G Flash Chromatography (Hexanes/EtOAc) E->G Purification F->G Feedback H Pure Target Compound (CAS 791098-01-6) G->H >98% Purity

Workflow for the synthesis and validation of 5-chloro-2-(piperidine-1-carbonyl)aniline.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend 4-chloroisatoic anhydride (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Nucleophile Addition: Slowly add piperidine (1.2 equiv) dropwise at room temperature.

    • Causality Note: The slight excess of piperidine ensures complete consumption of the anhydride. Dropwise addition is critical to control the exothermic nature of the nucleophilic ring-opening step.

  • Decarboxylation: Stir the reaction mixture at room temperature for 2-4 hours.

    • Self-Validating Indicator: The continuous evolution of CO₂ gas provides a real-time, visual validation of reaction kinetics. The cessation of bubbling serves as a preliminary physical indicator of reaction completion.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient elution of 10% to 40% EtOAc in Hexanes to yield the pure target compound as a crystalline solid.

Analytical Characterization & Self-Validating QA

To ensure scientific integrity and structural trustworthiness, the synthesized batch must be subjected to a self-validating analytical workflow. The following spectral benchmarks must be met to confirm the regiochemistry of the chlorine atom and the integrity of the amide bond:

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Protocol: Run an aliquot of the crude mixture on a C18 reverse-phase column (Acetonitrile/Water + 0.1% Formic Acid).

  • Validation: The reaction is deemed successful when the starting material mass (m/z 198) is completely absent, replaced by a dominant peak at m/z 239 [M+H]⁺ corresponding to the exact molecular weight (238.72 g/mol ) of the product[1]. A secondary isotope peak at m/z 241 (~33% intensity) must be present, confirming the presence of a single chlorine atom (³⁵Cl / ³⁷Cl isotopic ratio).

Proton Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, DMSO-d₆)

The aromatic region provides definitive proof of the 5-chloro substitution pattern via a classic AMX spin system:

  • Aniline NH₂: Broad singlet at ~5.2 ppm (2H), confirming the successful unmasking of the amine.

  • C3-H (ortho to amide): Doublet at ~7.0 ppm (J ≈ 8.5 Hz), coupled to C4-H.

  • C4-H (ortho to Cl): Doublet of doublets at ~7.1 ppm (J ≈ 8.5, 2.0 Hz), coupled to both C3-H and C6-H.

  • C6-H (ortho to amine): Doublet at ~6.7 ppm (J ≈ 2.0 Hz), showing only meta-coupling to C4-H.

  • Piperidine Core: Broad multiplets at ~3.4 ppm (4H, N-CH₂) and ~1.5 ppm (6H, remaining CH₂), exhibiting characteristic broadening due to the restricted rotation around the C-N amide bond.

References

  • Source: sigmaaldrich.
  • Title: 5-chloro-2-(piperidine-1-carbonyl)aniline | 791098 ...
  • Source: sigmaaldrich.

Sources

Foundational

An In-depth Technical Guide on the Role of 5-Chloro-2-(piperidine-1-carbonyl)aniline and its Core Scaffolds in Kinase Inhibitor Research

Abstract This technical guide provides a comprehensive analysis of 5-Chloro-2-(piperidine-1-carbonyl)aniline, a molecule of interest in medicinal chemistry. While primarily recognized as a key intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 5-Chloro-2-(piperidine-1-carbonyl)aniline, a molecule of interest in medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of the anticoagulant Rivaroxaban, its structural motifs—the chloroaniline and piperidine carboxamide moieties—are prevalent and significant in the field of kinase inhibitor research. This document elucidates the primary synthetic applications of 5-Chloro-2-(piperidine-1-carbonyl)aniline and subsequently delves into a detailed exploration of how its core scaffolds are leveraged in the design and development of potent and selective kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed methodologies, and a robust framework for understanding the broader relevance of these chemical structures in modern oncology and beyond.

Introduction: Deconstructing the Molecule of Interest

In the landscape of drug discovery, specific chemical entities can often be misattributed to certain biological activities based on structural similarities to known pharmacophores. 5-Chloro-2-(piperidine-1-carbonyl)aniline is one such molecule. While its structure contains features commonly associated with kinase inhibitors, a thorough review of the scientific literature reveals its principal and well-documented role is not as a kinase inhibitor itself, but as a crucial building block in the synthesis of other therapeutics.

This guide will first clarify the established industrial and laboratory application of 5-Chloro-2-(piperidine-1-carbonyl)aniline. Following this, we will dissect the molecule into its two primary scaffolds: the chloroaniline core and the piperidine carboxamide linker. Each of these will be examined in the context of kinase inhibitor design, drawing upon established examples and structure-activity relationship (SAR) studies to provide a holistic view of their importance and utility in this therapeutic area.

The Established Role of 5-Chloro-2-(piperidine-1-carbonyl)aniline: A Key Synthetic Intermediate

The primary application of 5-Chloro-2-(piperidine-1-carbonyl)aniline is as a precursor in the synthesis of Rivaroxaban, a potent, orally bioavailable direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. Its synthesis is a multi-step process where 5-Chloro-2-(piperidine-1-carbonyl)aniline serves as a key amine component that is eventually modified to form the final drug substance.

The synthesis of this intermediate itself is a critical process, often starting from 3-chloroaniline. A typical synthetic route is outlined below.

Synthesis Protocol for 5-Chloro-2-(piperidine-1-carbonyl)aniline

This protocol describes a common laboratory-scale synthesis.

Materials:

  • 3-chloroaniline

  • Formic acid

  • Toluene

  • Nitric acid

  • Acetic anhydride

  • Sodium hydroxide

  • Piperidine

  • Thionyl chloride or other chlorinating agent

  • Appropriate solvents (e.g., Dichloromethane, THF)

Step-by-Step Procedure:

  • Formylation of 3-chloroaniline: 3-chloroaniline is reacted with formic acid, often in a solvent like toluene, under reflux to produce 3-chloroformanilide.

  • Nitration: The resulting 3-chloroformanilide is carefully nitrated using a mixture of nitric acid and acetic anhydride at low temperatures to yield N-(3-chloro-6-nitrophenyl)formamide.

  • Hydrolysis: The formyl group is removed by hydrolysis with an aqueous base, such as sodium hydroxide, to give 5-chloro-2-nitroaniline.[1]

  • Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amine to form 4-chloro-1,2-diaminobenzene. This can be achieved using various reducing agents, such as catalytic hydrogenation.

  • Carboxylation and Amidation: The resulting diamine can then be selectively acylated and cyclized, or through a more direct route, 5-chloro-2-aminobenzoic acid (derived from 5-chloro-2-nitroaniline) can be activated and reacted with piperidine to form the final product, 5-Chloro-2-(piperidine-1-carbonyl)aniline. The activation of the carboxylic acid is typically done by converting it to an acid chloride using thionyl chloride.

Diagram of Synthetic Workflow:

G A 3-Chloroaniline B Formylation (Formic Acid) A->B C 3-Chloroformanilide B->C D Nitration (HNO3, Ac2O) C->D E N-(3-chloro-6-nitrophenyl)formamide D->E F Hydrolysis (NaOH) E->F G 5-Chloro-2-nitroaniline F->G H Reduction G->H I 4-Chloro-1,2-diaminobenzene H->I J Carboxylation/ Amidation with Piperidine I->J K 5-Chloro-2-(piperidine-1-carbonyl)aniline J->K

Caption: Synthetic pathway for 5-Chloro-2-(piperidine-1-carbonyl)aniline.

The Chloroaniline Scaffold in Kinase Inhibitor Design

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for Epidermal Growth Factor Receptor (EGFR) inhibitors.[2] The aniline moiety, often substituted with a chlorine atom, plays a crucial role in binding to the ATP-binding pocket of the kinase domain.

Structure-Activity Relationship (SAR) of Chloroaniline Derivatives

The presence and position of the chlorine atom on the aniline ring can significantly impact the potency and selectivity of kinase inhibitors.

  • Enhanced Binding Affinity: The chlorine atom can form favorable interactions, such as halogen bonds, with the kinase active site.

  • Modulation of Physicochemical Properties: The lipophilicity introduced by the chlorine atom can improve cell permeability and oral bioavailability.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer half-life.

For example, in a series of quinazoline-based EGFR inhibitors, the presence of a chloro-substituent in the meta position of the aniline residue increased the inhibitory activity toward both EGFR and VEGFR2.[3]

Table 1: Examples of Chloroaniline-Containing Kinase Inhibitors

Compound NameTarget Kinase(s)Key Structural Features
Gefitinib EGFR4-anilinoquinazoline with a 3-chloro-4-fluoroaniline moiety.
Erlotinib EGFR4-anilinoquinazoline with a 3-ethynyl-aniline moiety.
Dasatinib Src/AblContains a 2-chloro-6-methyl-phenyl moiety.[4]
AZD0530 c-Src/AblA quinazoline-based inhibitor incorporating a chloro-aniline derivative.[5]

The Piperidine Carboxamide Scaffold in Kinase Inhibitor Design

The piperidine carboxamide moiety serves as a versatile scaffold in kinase inhibitor design, often acting as a linker between a hinge-binding motif and a solvent-exposed region of the kinase.[6] This scaffold offers a good balance of rigidity and flexibility, allowing for optimal presentation of substituents to achieve high potency and selectivity.

Role of the Piperidine Carboxamide Moiety
  • Vectorial Projection: The piperidine ring can orient substituents into specific pockets of the kinase active site.

  • Solubility and Physicochemical Properties: The carboxamide group can participate in hydrogen bonding, improving solubility and overall drug-like properties.

  • Synthetic Tractability: The piperidine ring offers multiple points for chemical modification, facilitating rapid SAR exploration.

Piperidine carboxamide derivatives have been successfully developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK).[6][7] The X-ray cocrystal structure of a piperidine carboxamide inhibitor with the ALK kinase domain revealed an unusual DFG-shifted conformation, providing access to an extended hydrophobic pocket.[7]

Diagram of Kinase Inhibition by a Piperidine Carboxamide Scaffold:

G cluster_0 Kinase ATP-Binding Pocket Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Hinge-Binding Motif Hinge-Binding Motif Hinge-Binding Motif->Hinge Region H-Bonds Piperidine Carboxamide Piperidine Carboxamide Hinge-Binding Motif->Piperidine Carboxamide Covalent Link Piperidine Carboxamide->Solvent Front Solubility Contribution Substituent Substituent Piperidine Carboxamide->Substituent Vectorial Projection Substituent->Hydrophobic Pocket Hydrophobic Interactions

Caption: Role of the piperidine carboxamide scaffold in kinase binding.

Experimental Protocols for Kinase Inhibition Assays

To evaluate the potential of novel compounds bearing the chloroaniline or piperidine carboxamide scaffolds as kinase inhibitors, standardized in vitro assays are essential.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures either the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

While 5-Chloro-2-(piperidine-1-carbonyl)aniline is not a kinase inhibitor itself, its constituent scaffolds, chloroaniline and piperidine carboxamide, are of significant interest and proven utility in the design of potent and selective kinase inhibitors. The chloroaniline moiety is a key feature in many approved EGFR and Src/Abl inhibitors, contributing to enhanced binding affinity and favorable pharmacokinetic properties. The piperidine carboxamide scaffold has demonstrated its value in the development of inhibitors for kinases such as ALK and Akt, offering a robust platform for optimizing potency and selectivity.

For researchers in the field, 5-Chloro-2-(piperidine-1-carbonyl)aniline can be viewed as a readily available starting material or a source of valuable structural motifs for fragment-based drug discovery and lead optimization campaigns targeting various kinases. Future research could explore derivatives of this compound, leveraging the known SAR of its core scaffolds to design novel kinase inhibitors with improved efficacy and safety profiles. The insights and protocols provided in this guide offer a solid foundation for such endeavors.

References

  • Barlaam, B., et al. Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. 2013. Available from: [Link]

  • Zhang, L., et al. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. 2024. Available from: [Link]

  • Bîrceanu, A., et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2023. Available from: [Link]

  • Addie, M., et al. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. 2010. Available from: [Link]

  • Lombardo, L.J., et al. Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. 2004. Available from: [Link]

  • Bryan, M.C., et al. Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Figshare. 2016. Available from: [Link]

  • Lombardo, L.J., et al. Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. 2004. Available from: [Link]

  • ResearchGate. (A) Representative type-I1/2 ALK inhibitors with the piperidine... Available from: [Link]

  • Devaraj, S.K. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Bentham Science Publishers. 2022. Available from: [Link]

  • Kassem, M.M., et al. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. 2013. Available from: [Link]

  • Rodríguez-González, A., et al. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules. 2021. Available from: [Link]

  • Bakulina, O., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022. Available from: [Link]

  • Google Patents. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds.
  • Rodríguez-González, A., et al. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules. 2021. Available from: [Link]

  • Al-Sultan, S.Q., et al. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. 2024. Available from: [Link]

  • Oloyede, A.O., et al. Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science. 2020. Available from: [Link]

  • Vertex Pharmaceuticals Incorporated. Design and synthesis of kinase inhibitors using novel heterocyclic systems. 2011. Available from: [Link]

  • DTIC. Piperidine Synthesis. 2025. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 5-Chloro-2-(piperidine-1-carbonyl)aniline

Executive Summary The synthesis of 5-chloro-2-(piperidine-1-carbonyl)aniline (CAS 791098-01-6), structurally designated as 1-(2-amino-4-chlorobenzoyl)piperidine, is a critical transformation in the development of anthran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-chloro-2-(piperidine-1-carbonyl)aniline (CAS 791098-01-6), structurally designated as 1-(2-amino-4-chlorobenzoyl)piperidine, is a critical transformation in the development of anthranilamide-based pharmaceuticals[1][2]. This compound serves as a privileged building block for various biologically active molecules, including potent kinase inhibitors and antimalarials[3][4]. This application note details two distinct, field-proven methodologies for its synthesis from 2-amino-4-chlorobenzoic acid: a direct HATU-mediated amide coupling and a highly scalable isatoic anhydride intermediate pathway.

Mechanistic Rationale & Route Selection

The primary synthetic challenge in derivatizing 2-amino-4-chlorobenzoic acid lies in its bifunctional nature[5]. The presence of both an ortho-amino group (nucleophile) and a carboxylic acid (electrophile precursor) can lead to competitive self-condensation or polymerization if the carboxylic acid is non-selectively activated.

  • Route A (Direct Coupling via HATU): For rapid, small-scale synthesis, direct amide coupling is preferred. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the coupling reagent because it is highly effective for sterically hindered or electronically deactivated substrates. It rapidly forms an active OAt-ester that outcompetes self-condensation[6]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling.

  • Route B (Isatoic Anhydride Pathway): For large-scale or process chemistry applications, the isatoic anhydride route is vastly superior[7]. Reacting the starting material with triphosgene generates 7-chloroisatoic anhydride (CAS 40928-13-0)[2][8]. This intermediate elegantly solves the chemoselectivity issue by simultaneously activating the carboxyl group and protecting the amino group within a cyclic dione structure. Subsequent nucleophilic attack by piperidine at the C4 carbonyl opens the ring, driving the reaction forward via an irreversible decarboxylation (release of CO 2​ ) to yield the target product[2][7].

Quantitative Reagent Comparison

The following table summarizes the quantitative metrics and reagent requirements for both synthetic routes, allowing researchers to select the optimal path based on scale and operational resources.

ParameterRoute A: Direct Coupling (HATU)Route B: Isatoic Anhydride Pathway
Primary Reagents 2-Amino-4-chlorobenzoic acid, Piperidine2-Amino-4-chlorobenzoic acid, Piperidine
Activating Agent HATU (1.2 equiv)Triphosgene (0.33 to 0.4 equiv)
Base / Additive DIPEA (3.0 equiv)Pyridine (2.0 equiv)
Optimal Solvent DMF or DCMAcetonitrile/DCM (Step 1), THF (Step 2)
Typical Yield 70 - 85%85 - 95% (Over two steps)
Reaction Time 4 - 6 hours2 hours (Step 1) + 3 hours (Step 2)
Scalability Low to Medium (Cost-prohibitive at scale)High (Cost-effective, easy purification)
Atom Economy Low (Generates massive HATU byproducts)High (Byproducts are CO 2​ and HCl/Pyridine)

Step-by-Step Experimental Protocols

Route A: Direct HATU-Mediated Amide Coupling

Self-Validation Cue: The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution upon the complete formation of the active ester, indicating readiness for amine addition.

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 2-amino-4-chlorobenzoic acid (1.0 equiv, 10 mmol, 1.71 g) and HATU (1.2 equiv, 12 mmol, 4.56 g).

  • Solvation & Activation: Add anhydrous DMF (20 mL) to the flask. Stir the mixture at room temperature for 5 minutes.

  • Base Addition: Dropwise add DIPEA (3.0 equiv, 30 mmol, 5.2 mL). Stir the resulting solution for 15 minutes to ensure complete formation of the active ester.

  • Amine Coupling: Slowly add piperidine (1.2 equiv, 12 mmol, 1.18 mL) via syringe. Stir the reaction mixture at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV detection).

  • Workup & Purification:

    • Quench the reaction by pouring it into 100 mL of ice-cold water.

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Crucial Step: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 30 mL) to effectively remove residual DMF.

    • Wash with saturated NaHCO 3​ (30 mL) and brine (30 mL), then dry over anhydrous Na 2​ SO 4​ .

    • Concentrate under reduced pressure and purify via flash column chromatography to yield the pure product.

Route B: Isatoic Anhydride Intermediate Pathway

Self-Validation Cue: During the piperidine addition step, the visible evolution of CO 2​ gas bubbles confirms the successful ring-opening and decarboxylation sequence.

Step 1: Synthesis of 7-Chloroisatoic Anhydride (CAS 40928-13-0) [8][9]

  • Preparation: In a well-ventilated fume hood, dissolve 2-amino-4-chlorobenzoic acid (1.0 equiv, 58 mmol, 10 g) in acetonitrile (60 mL)[8].

  • Base Addition: Add pyridine (2.0 equiv, 116 mmol, 9.4 mL) and cool the mixture to 0 °C using an ice bath.

  • Cyclization: Slowly add a solution of triphosgene (0.33 equiv, 19.3 mmol, 5.7 g) dissolved in DCM (85 mL) dropwise to maintain the temperature below 5 °C[8].

  • Heating: Remove the ice bath and heat the resulting orange reaction solution at 50 °C for 2 hours[8].

  • Isolation: Cool to room temperature. Filter the precipitated solid, wash with cold water and cold ethanol, and dry under vacuum to obtain 7-chloroisatoic anhydride as a solid (Melting point: 255-259 °C)[2][9].

Step 2: Ring Opening and Decarboxylation

  • Preparation: Suspend 7-chloroisatoic anhydride (1.0 equiv, 10 mmol, 1.97 g) in anhydrous THF (20 mL).

  • Nucleophilic Attack: Add piperidine (1.2 equiv, 12 mmol, 1.18 mL) dropwise at room temperature.

  • Decarboxylation: Heat the mixture to 60 °C. Observe the effervescence (CO 2​ evolution). Continue heating for 3 hours until gas evolution ceases and the solution becomes homogeneous.

  • Workup: Evaporate the THF under reduced pressure. Dissolve the residue in DCM, wash with 1M HCl (to remove excess piperidine), followed by saturated NaHCO 3​ and brine. Dry and concentrate to yield 5-chloro-2-(piperidine-1-carbonyl)aniline[1][2].

Workflow Visualization

SynthesisWorkflow SM 2-Amino-4-chlorobenzoic Acid (Starting Material) HATU Route A: Direct Coupling HATU / DIPEA / DMF SM->HATU Activation Triphosgene Route B: Isatoic Anhydride Triphosgene / Pyridine SM->Triphosgene Cyclization PipA Piperidine Addition HATU->PipA Product 5-Chloro-2-(piperidine-1-carbonyl)aniline (Target Product) PipA->Product Amide Bond Formation IntB 7-Chloroisatoic Anhydride (Intermediate) Triphosgene->IntB PipB Piperidine Addition (-CO2) IntB->PipB Ring Opening PipB->Product Decarboxylation

Synthesis workflows for 5-Chloro-2-(piperidine-1-carbonyl)aniline via direct coupling and anhydride.

Sources

Application

Reaction mechanism for piperidine-1-carbonyl formation on aniline rings

Application Note: High-Efficiency Synthesis and Mechanistic Profiling of N -Phenylpiperidine-1-Carboxamides Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: U...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis and Mechanistic Profiling of N -Phenylpiperidine-1-Carboxamides

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Unsymmetrical Urea Synthesis, Piperidine-1-carbonyl Formation, Kinetic Control in Carbonylation

Introduction & Scope

The N -phenylpiperidine-1-carboxamide structural motif—an unsymmetrical urea linkage—is a privileged pharmacophore prevalent in modern drug discovery. It is frequently utilized in the design of soluble epoxide hydrolase inhibitors, PSMA-targeted radioligands, and novel analgesic derivatives [1]. Constructing this unsymmetrical urea requires the precise insertion of a carbonyl group between an aromatic amine (aniline) and an aliphatic secondary amine (piperidine).

Achieving high yields of unsymmetrical ureas without generating symmetrical byproducts ( N,N′ -diphenylurea or 1,1'-bipiperidine-1,1'-dicarbonyl) requires strict mechanistic control. This application note details the causality behind reagent selection, the kinetic principles governing the order of addition, and provides self-validating protocols for both 1,1'-Carbonyldiimidazole (CDI) and Triphosgene-mediated pathways.

Mechanistic Rationale & Kinetic Control

The formation of a piperidine-1-carbonyl linkage on an aniline ring is a two-step nucleophilic acyl substitution process. The primary challenge is preventing the highly reactive intermediates from reacting with unconsumed starting materials to form symmetrical ureas [2].

The "Order of Addition" Imperative

The difference in nucleophilicity between aniline (a weak, aromatic nucleophile) and piperidine (a strong, aliphatic secondary amine) dictates the synthetic sequence:

  • Why Aniline First? If piperidine is reacted with the carbonyl source first, it forms piperidine-1-carbonyl chloride (or the corresponding acylimidazole). Because aniline is a poor nucleophile, it struggles to attack this deactivated intermediate, often requiring harsh conditions (e.g., NaH deprotonation) [3].

  • The Isocyanate Advantage: By reacting aniline with the carbonyl source first, it rapidly converts into phenyl isocyanate (or an N -phenyl-acylimidazole). Phenyl isocyanate is a highly potent electrophile that readily and quantitatively traps the more nucleophilic piperidine at room temperature, driving the reaction to the desired unsymmetrical product [4].

Pathway A: Triphosgene Activation

Triphosgene acts as a safe, solid precursor to phosgene. The reaction of aniline with triphosgene (0.33 equivalents) in the presence of a non-nucleophilic base (DIPEA) yields phenyl isocyanate. The base acts as an acid scavenger for the generated HCl, preventing the protonation of the incoming piperidine[2].

Pathway B: CDI Activation

CDI offers a phosgene-free, bench-stable alternative. Aniline attacks CDI to expel imidazole, forming an N -phenyl-1H-imidazole-1-carboxamide intermediate. While safer, this intermediate is significantly less electrophilic than an isocyanate. Consequently, the subsequent trapping with piperidine often requires elevated temperatures to reach completion [1].

Reagent Selection Matrix

To guide experimental design, the quantitative and qualitative metrics of the standard carbonylating agents are summarized below:

Carbonyl SourceIntermediate FormedIntermediate ReactivitySymmetrical Byproduct RiskSafety ProfileOptimal Conditions
Triphosgene Phenyl IsocyanateVery HighHigh (if stoichiometry is poor)Toxic (generates in situ phosgene)0 °C to RT, requires base (DIPEA)
CDI AcylimidazoleModerateLowBenign (releases CO₂ & imidazole)RT to 60 °C, base-free
Phenyl Chloroformate Phenyl CarbamateHighModerateCorrosive / ToxicRT, requires base (Pyridine/TEA)

Mechanistic Workflow Visualization

MechanisticWorkflow Aniline Aniline (Nucleophile 1) Isocyanate Phenyl Isocyanate (Highly Reactive) Aniline->Isocyanate + Triphosgene DIPEA, 0°C Acylimidazole N-Phenyl-1H-imidazole- 1-carboxamide Aniline->Acylimidazole + CDI DCM, RT Piperidine Piperidine (Nucleophile 2) Product N-Phenylpiperidine- 1-carboxamide Piperidine->Product Triphosgene Triphosgene (0.33 equiv) Triphosgene->Isocyanate CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Acylimidazole Isocyanate->Product + Piperidine RT, Fast Acylimidazole->Product + Piperidine Heat, Slow

Divergent pathways for piperidine-1-carbonyl formation on aniline via CDI or triphosgene.

Validated Experimental Protocols

Protocol A: CDI-Mediated Synthesis (Recommended for Discovery Scale)

This protocol utilizes CDI to bypass the toxicity of phosgene equivalents. It is a self-validating system where gas evolution serves as a kinetic marker for intermediate formation.

Materials: Aniline (1.0 eq), CDI (1.2 eq), Piperidine (1.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • Intermediate Formation: Dissolve CDI (1.2 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂).

  • Add aniline (1.0 mmol) dropwise at room temperature.

  • Self-Validation Check: Observe the immediate evolution of CO₂ gas. The cessation of bubbling (typically 1–2 hours) indicates the complete conversion of aniline to the acylimidazole intermediate.

  • Amine Trapping: Add piperidine (1.5 mmol) to the reaction mixture.

  • Heat the mixture to a gentle reflux (40 °C) for 12 hours. Causality: The acylimidazole is less reactive than an isocyanate; heating overcomes the activation energy barrier for the secondary amine attack.

  • Workup: Quench the reaction with 1M HCl (10 mL) to protonate and remove the expelled imidazole and excess piperidine. Extract with DCM (3 x 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude N -phenylpiperidine-1-carboxamide.

Protocol B: Triphosgene-Mediated Synthesis (Recommended for Scale-Up)

This protocol utilizes triphosgene for rapid, high-yield conversion. Strict temperature and stoichiometric control are required to prevent symmetrical urea formation.

Materials: Aniline (1.0 eq), Triphosgene (0.35 eq), Piperidine (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous Tetrahydrofuran (THF).

Step-by-Step Procedure:

  • Isocyanate Generation: Dissolve triphosgene (0.35 mmol) in anhydrous THF (5 mL) and cool to 0 °C in an ice bath. Note: 0.33 eq of triphosgene provides 1.0 eq of phosgene. A slight excess ensures complete conversion.

  • Prepare a solution of aniline (1.0 mmol) and DIPEA (3.0 mmol) in THF (2 mL). Add this solution dropwise to the triphosgene over 30 minutes.

  • Self-Validation Check: Stir for 30 minutes at 0 °C. Remove a 10 µL aliquot, quench in methanol, and analyze via TLC/LC-MS. The presence of methyl phenylcarbamate confirms the successful generation of phenyl isocyanate.

  • Amine Trapping: Add piperidine (1.1 mmol) dropwise at 0 °C. The reaction is highly exothermic and rapid.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃ (to neutralize DIPEA·HCl salts and destroy any trace phosgene). Extract with Ethyl Acetate (3 x 15 mL). Wash with 1M HCl, brine, dry over MgSO₄, and concentrate to yield the target urea [4].

References

  • Urea Formation - Common Conditions Common Organic Chemistry URL:[Link]

  • A decade review of triphosgene and its applications in organic reactions National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods Brieflands URL:[Link]

  • Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation National Center for Biotechnology Information (PMC) URL:[Link]

Method

Application Note: Optimal Solvent Systems for 5-Chloro-2-(piperidine-1-carbonyl)aniline Reactions

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary & Scaffold Analysis The compound 5-Chloro-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Scaffold Analysis

The compound 5-Chloro-2-(piperidine-1-carbonyl)aniline is a highly versatile, yet synthetically challenging, building block frequently utilized in the development of pharmaceutical libraries (e.g., quinazolinone derivatives and kinase inhibitors).

From a mechanistic perspective, this scaffold presents two primary sites for derivatization, each with distinct steric and electronic hurdles:

  • The 1-Amino Group (Aniline): The nucleophilicity of the primary amine is significantly dampened by the electron-withdrawing nature of the ortho-carbonyl group and the meta-chloro substituent. Furthermore, the bulky piperidine ring creates a severe steric shield around the amine.

  • The 5-Chloro Group (Aryl Chloride): Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol) compared to aryl bromides or iodides, making them notoriously reluctant to undergo oxidative addition in palladium-catalyzed cross-couplings[1]. While the para-carbonyl group provides slight electronic activation, specialized electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) and highly optimized solvent systems are mandatory to achieve high turnover numbers (TON)[2].

This application note details the optimal solvent systems and self-validating protocols for three critical transformations: N-Acylation, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

Reactivity Compound 5-Chloro-2-(piperidine-1- carbonyl)aniline Aniline 1-Amino Group (Sterically Hindered) Compound->Aniline N-Acylation Sulfonylation Carbonyl 2-Piperidine Amide (Stable/Bulky) Compound->Carbonyl Ortho-steric block Chloro 5-Chloro Group (Cross-Coupling Site) Compound->Chloro Suzuki/Buchwald (Requires Pd/XPhos) Sol1 Optimal: 2-MeTHF Aniline->Sol1 2-MeTHF / Pyridine Sol2 Optimal: Dioxane/H2O Chloro->Sol2 1,4-Dioxane / H2O Sol3 Optimal: t-Amyl OH Chloro->Sol3 t-Amyl Alcohol

Fig 1. Structural reactivity map mapping functional groups to their optimal solvent systems.

Reaction 1: N-Acylation of the Hindered Aniline

Mechanistic Causality & Solvent Selection

Standard acylation reactions often employ Dichloromethane (DCM) or Tetrahydrofuran (THF). However, for highly hindered anilines like 5-Chloro-2-(piperidine-1-carbonyl)aniline, 2-Methyltetrahydrofuran (2-MeTHF) is the optimal solvent.

2-MeTHF is a sustainable, bioderived alternative to THF and DCM[3]. Crucially, it is immiscible with water, allowing for a seamless, "one-pot" reaction and liquid-liquid extraction workup without requiring solvent evaporation. Because the aniline is sterically encumbered by the ortho-piperidine ring, a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is required to form an active acylpyridinium intermediate, overcoming the steric barrier.

Experimental Protocol: N-Acylation in 2-MeTHF

Self-Validating Step: The reaction progress can be visually validated if a pyridine hydrochloride salt precipitates, indicating active acylation.

  • Preparation: To an oven-dried 50 mL round-bottom flask, add 5-Chloro-2-(piperidine-1-carbonyl)aniline (1.0 mmol, 238.7 mg) and DMAP (0.1 mmol, 12.2 mg).

  • Solvation: Dissolve the solids in anhydrous 2-MeTHF (5.0 mL, 0.2 M). Add anhydrous pyridine (2.0 mmol, 161 µL).

  • Activation: Cool the mixture to 0 °C in an ice bath.

  • Addition: Dropwise, add the desired acyl chloride (1.2 mmol) over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via LC-MS.

  • Workup: Quench directly by adding 5 mL of 1M aqueous HCl to the flask. Stir for 5 minutes. Transfer to a separatory funnel, separate the aqueous layer, and wash the 2-MeTHF organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate.

Reaction 2: Suzuki-Miyaura Cross-Coupling (C-Cl Activation)

Mechanistic Causality & Solvent Selection

Activating the 5-chloro position requires overcoming its high bond dissociation energy. This is achieved using bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos , which stabilize the highly reactive monoligated Pd(0) species necessary for the oxidative addition into the C-Cl bond[4].

The optimal solvent system is a 1,4-Dioxane / Water (4:1 v/v) biphasic mixture. Dioxane provides a high boiling point (101 °C) necessary for the thermal activation of the aryl chloride[5]. The addition of water is not merely for base solubility; it is mechanistically critical. The transmetalation step in Suzuki couplings requires the formation of a boronate complex. Water activates the boronic acid and facilitates the transfer of the aryl group at the biphasic interface[1].

SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Dioxane Phase) Pd0->OxAdd + Aryl Chloride TransMet Transmetalation (Dioxane/Water Interface) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (Dioxane Phase) TransMet->RedElim + Boronic Acid + Base (Aqueous K3PO4) RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product Product Release

Fig 2. Biphasic Catalytic Cycle of Suzuki-Miyaura Coupling in Dioxane/Water.

Experimental Protocol: Suzuki Coupling in Dioxane/H₂O

Self-Validating Step: The use of XPhos Pd G3 precatalyst ensures reliable generation of the active Pd(0) species, bypassing the variable induction periods of in situ catalyst formation[6].

  • Reagent Loading: To an oven-dried Schlenk tube, add 5-Chloro-2-(piperidine-1-carbonyl)aniline (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), and XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon (repeat 3x).

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe[6].

  • Heating: Heat the biphasic mixture to 90 °C in a pre-heated oil bath for 12 hours under vigorous stirring (1000 rpm) to maximize interfacial surface area.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (5 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Reaction 3: Buchwald-Hartwig Amination (C-N Bond Formation)

Mechanistic Causality & Solvent Selection

Forming a C-N bond at the 5-chloro position via Buchwald-Hartwig amination requires strong bases, typically Sodium tert-butoxide (NaOtBu), to deprotonate the coordinated amine prior to reductive elimination[7].

Historically, toluene or 1,4-dioxane were used. However, t-Amyl alcohol (2-methyl-2-butanol) has emerged as the superior, modern solvent for this transformation[8]. Unlike primary or secondary alcohols, t-Amyl alcohol lacks α-protons, making it entirely resistant to base-catalyzed oxidation or degradation. It perfectly balances the solubility of the polar NaOtBu base and the non-polar organic substrates, while providing a high boiling point (102 °C) suitable for aryl chloride activation[3].

BuchwaldWorkflow Step1 Glovebox Setup Add Solids Step2 Solvent Addition Degassed t-Amyl OH Step1->Step2 Step3 Heating 100°C, 12-24h Step2->Step3 Step4 Quench & Workup NH4Cl (aq) / EtOAc Step3->Step4 Step5 Purification Column Chromatography Step4->Step5

Fig 3. Standardized workflow for Buchwald-Hartwig amination in t-Amyl alcohol.

Experimental Protocol: Buchwald-Hartwig in t-Amyl Alcohol

Self-Validating Step: The color of the reaction mixture typically transitions from deep red/burgundy (active Pd-ligand complex) to a lighter suspension as the cross-coupling reaches completion.

  • Reagent Loading: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 5-Chloro-2-(piperidine-1-carbonyl)aniline (1.0 mmol), the secondary amine coupling partner (1.2 mmol), NaOtBu (1.4 mmol, 134 mg), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and RuPhos or XPhos (0.04 mmol, 4 mol%)[6].

  • Solvation: Add anhydrous, degassed t-Amyl alcohol (5.0 mL). Seal the vial with a PTFE-lined cap.

  • Heating: Remove from the glovebox and heat at 100 °C in an aluminum heating block for 16 hours.

  • Quench: Cool to room temperature. Quench the strong base by adding 5 mL of saturated aqueous NH₄Cl[6].

  • Extraction: Dilute with EtOAc (10 mL). Separate the layers, wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo for subsequent purification.

Quantitative Data Summary

The following table summarizes the optimal parameters and expected performance metrics for the derivatization of 5-Chloro-2-(piperidine-1-carbonyl)aniline based on the established methodologies.

Reaction TypeTarget SiteOptimal Solvent SystemCatalyst / PromotorBaseExpected Yield Range
N-Acylation 1-Amino2-MeTHFDMAP (10 mol%)Pyridine85% – 95%
Suzuki-Miyaura 5-Chloro1,4-Dioxane / H₂O (4:1)XPhos Pd G3 (2 mol%)K₃PO₄75% – 90%
Buchwald-Hartwig 5-Chlorot-Amyl AlcoholPd₂(dba)₃ / RuPhosNaOtBu70% – 85%

References

  • Cross-Coupling Reactions Guide. JMCCT. Available at: [Link]

  • Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis. Available at:[Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile. Organic Process Research & Development. Available at:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. White Rose Research Online. Available at: [Link]

  • The Suzuki Reaction. Harvard University Chem 115 Myers. Available at:[Link]

  • Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides. ResearchGate. Available at:[Link]

  • Miyaura Borylations of Aryl Bromides in Water at Room Temperature. NIH PubMed Central. Available at:[Link]

  • Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling Of Aryl Chlorides. Scholars' Mine. Available at:[Link]

Sources

Application

Microwave-assisted synthesis of 5-Chloro-2-(piperidine-1-carbonyl)aniline

Application Note: Microwave-Assisted Synthesis of 5-Chloro-2-(piperidine-1-carbonyl)aniline Executive Summary The 2-aminobenzamide (anthranilamide) scaffold is a privileged pharmacophore in drug discovery, frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 5-Chloro-2-(piperidine-1-carbonyl)aniline

Executive Summary

The 2-aminobenzamide (anthranilamide) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, factor Xa inhibitors, and antimicrobial agents[1]. The synthesis of 5-chloro-2-(piperidine-1-carbonyl)aniline via the direct amidation of 2-amino-4-chlorobenzoic acid is notoriously inefficient due to the zwitterionic nature of the amino acid and the steric hindrance of the ortho-amino group. This application note details a highly efficient, microwave-assisted ring-opening amidation using 7-chloroisatoic anhydride and piperidine. By leveraging microwave-assisted organic synthesis (MAOS), this protocol reduces reaction times from hours to minutes while eliminating the need for complex chromatographic purification[2].

Mechanistic Rationale & Causality

To achieve high yields and purity, this protocol bypasses direct amidation in favor of a ring-opening pathway:

  • Precursor Selection: 7-Chloroisatoic anhydride serves as a highly reactive, electrophilic surrogate for 2-amino-4-chlorobenzoic acid. The cyclic anhydride inherently protects the amino group while simultaneously activating the carboxylate[1].

  • Reaction Pathway: The secondary amine (piperidine) acts as a nucleophile, attacking the highly electrophilic C-4 carbonyl of the oxazine-2,4-dione ring. This nucleophilic attack leads to ring opening and the formation of a transient carbamic acid intermediate. The intermediate rapidly decarboxylates (extruding CO₂) to yield the free aniline[1].

  • Microwave Causality: MAOS relies on dielectric heating. Polar molecules, such as the N,N-dimethylformamide (DMF) solvent and the piperidine reagent, rapidly align with the oscillating microwave field (2.45 GHz). This generates intense, localized superheating that directly overcomes the activation energy barrier for the initial nucleophilic attack[3]. Furthermore, the rapid volumetric heating provides the thermal energy required to drive the subsequent decarboxylation to completion in exactly 10 minutes, a process that conventionally takes up to 8 hours under thermal reflux[4].

Experimental Design & Logical Workflow

Workflow A 7-Chloroisatoic Anhydride + Piperidine B Microwave Irradiation (120°C, 10 min, 150W) A->B C Nucleophilic Attack (Ring Opening) B->C D Decarboxylation (-CO2) C->D E Aqueous Workup (Precipitation) D->E F 5-Chloro-2-(piperidine- 1-carbonyl)aniline E->F

Microwave-assisted ring-opening amidation workflow for 2-aminobenzamide synthesis.

Step-by-Step Protocol (Self-Validating System)

Materials:

  • 7-Chloroisatoic anhydride (1.0 mmol, 197.6 mg)

  • Piperidine (1.2 mmol, 102.2 mg / 119 µL)

  • N,N-Dimethylformamide (DMF, 1.0 mL, anhydrous)

  • Deionized water (ice-cold, 15 mL)

Equipment:

  • Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL heavy-walled microwave reaction vial with a Teflon-lined crimp cap

Procedure:

  • Preparation: Add 7-chloroisatoic anhydride (1.0 mmol) and piperidine (1.2 mmol) to the 10 mL microwave vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMF. Causality: DMF acts as an excellent microwave absorber (tan δ = 0.161), ensuring rapid and uniform dielectric heating[3].

  • Sealing: Seal the vial with a Teflon-lined crimp cap. Leaving adequate headspace is critical to safely contain the CO₂ gas generated during decarboxylation.

  • Microwave Irradiation: Insert the vial into the microwave synthesizer. Set the parameters to 120 °C, with a maximum power limit of 150 W, and a hold time of 10 minutes[4].

  • Cooling and Venting: Allow the system to actively cool to < 40 °C using compressed air. Carefully uncap the vial in a fume hood to vent the accumulated CO₂. Self-Validation: An audible release of pressure confirms successful decarboxylation.

  • Aqueous Workup: Pour the reaction mixture into 15 mL of ice-cold deionized water under vigorous stirring. Self-Validation: The immediate precipitation of an off-white solid indicates successful conversion to the highly hydrophobic 5-chloro-2-(piperidine-1-carbonyl)aniline[1].

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 × 5 mL) to remove residual DMF and unreacted piperidine, and dry in vacuo.

Data Presentation: Methodological Comparison

The following table summarizes the quantitative advantages of the microwave-assisted protocol over conventional thermal heating[1][4].

ParameterConventional HeatingMicrowave-Assisted (MAOS)
Reagents 7-Chloroisatoic anhydride + Piperidine7-Chloroisatoic anhydride + Piperidine
Solvent DMF (5–10 mL)DMF (1.0 mL)
Temperature Reflux (~153 °C)120 °C
Time 6–8 hours10 minutes
Yield (%) 60–70%88–92%
Purity (LC-MS) ~85% (requires chromatography)>95% (precipitation only)

Analytical Validation

To ensure scientific integrity, the isolated product must be validated using standard spectroscopic techniques. The 1,2,4-substitution pattern on the aniline ring yields a highly characteristic NMR splitting pattern.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.65 (m, 6H, piperidine CH₂), 3.20–3.50 (m, 4H, piperidine N-CH₂), 5.35 (s, 2H, NH₂, D₂O exchangeable), 6.55 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H4), 6.75 (d, J = 2.4 Hz, 1H, Ar-H6), 7.10 (d, J = 8.4 Hz, 1H, Ar-H3). Mechanistic Note: The strong electron-donating effect of the amino group shifts H-4 and H-6 significantly upfield, confirming the structural connectivity.

  • LC-MS (ESI+): m/z calculated for C₁₂H₁₅ClN₂O [M+H]⁺ 239.09, found 239.1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Chloro-2-(piperidine-1-carbonyl)aniline

Welcome to the technical support center for the purification of 5-Chloro-2-(piperidine-1-carbonyl)aniline (CAS 791098-01-6). This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Chloro-2-(piperidine-1-carbonyl)aniline (CAS 791098-01-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to Purification Challenges

5-Chloro-2-(piperidine-1-carbonyl)aniline is a substituted aromatic amide whose purification can be complicated by the presence of structurally similar impurities. The primary sources of these impurities are unreacted starting materials and by-products from its synthesis, which typically involves the amidation of a 2-amino-4-chlorobenzoic acid derivative with piperidine. The polarity of the molecule, conferred by the free aniline group and the amide linkage, dictates its solubility and chromatographic behavior.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-Chloro-2-(piperidine-1-carbonyl)aniline.

Issue 1: Oiling Out During Crystallization

Symptoms: Instead of forming solid crystals upon cooling, a viscous liquid or oil separates from the solution.

Causality: "Oiling out" typically occurs when the solute is too soluble in the chosen solvent, causing it to come out of solution at a temperature above its melting point. The presence of impurities can also depress the melting point of the mixture, exacerbating this issue.[1]

Solutions:

  • Re-evaluate Solvent Choice: The ideal solvent should dissolve the compound sparingly at room temperature but completely at elevated temperatures.[2] For aromatic amides, polar solvents like ethanol, isopropanol, or acetonitrile are often good starting points.[3]

  • Employ a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) in which it is highly soluble. Then, slowly add a "poor" or "anti-solvent" (e.g., hexane or heptane) in which it is insoluble until persistent turbidity is observed.[4] Gently warm the mixture to redissolve the precipitate and then allow it to cool slowly.

  • Reduce the Rate of Cooling: Rapid cooling can favor oil formation over crystallization.[5] Insulate the crystallization flask to allow for a gradual temperature decrease.

  • Increase Solvent Volume: A higher solvent volume can sometimes prevent oiling out by keeping the compound in solution until a lower temperature is reached.[1]

Issue 2: Failure to Crystallize

Symptoms: The solution remains clear even after cooling, or only a very small amount of solid forms.

Causality: This is often due to using an excessive amount of solvent, resulting in a solution that is not sufficiently supersaturated for crystal nucleation to occur.[1]

Solutions:

  • Reduce Solvent Volume: Carefully evaporate a portion of the solvent and attempt to cool the more concentrated solution again.[6]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.[6]

    • Seeding: Add a tiny crystal of previously purified 5-Chloro-2-(piperidine-1-carbonyl)aniline to the cooled solution to initiate crystal growth.[5]

Issue 3: Poor Separation in Column Chromatography

Symptoms: The target compound co-elutes with impurities, resulting in broad or overlapping peaks and impure fractions.

Causality: The choice of stationary and mobile phases is critical for effective separation. For a polar compound like 5-Chloro-2-(piperidine-1-carbonyl)aniline, strong interactions with the acidic silica gel stationary phase can lead to peak tailing.[7]

Solutions:

  • Optimize the Mobile Phase:

    • A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[8]

    • For basic compounds like anilines, adding a small amount (0.1-1%) of a basic modifier such as triethylamine (TEA) or ammonia in methanol to the mobile phase can significantly improve peak shape by neutralizing the acidic silanol groups on the silica surface.[7]

  • Choose the Right Stationary Phase: While silica gel is most common, for highly polar or basic compounds, alumina or a bonded-phase silica (like amino-propylated silica) might provide better separation.[9][10]

  • Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be more effective.[11]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude 5-Chloro-2-(piperidine-1-carbonyl)aniline?

A1: Based on common synthetic routes, the most probable impurities include:

  • Unreacted Starting Materials: 2-Amino-4-chlorobenzoic acid and piperidine.[]

  • Side-Reaction By-products: If the synthesis involves the formation of an acyl chloride intermediate from 2-amino-4-chlorobenzoic acid, impurities from self-condensation or other side reactions may be present.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or bases.

Q2: What is a good starting point for a recrystallization solvent?

A2: For substituted anilines and aromatic amides, polar protic solvents are often a good choice. We recommend starting with solubility tests in small quantities of the following solvents:

  • Ethanol

  • Isopropanol

  • Acetonitrile

  • Ethyl acetate/Hexane mixture

The ideal solvent will show low solubility at room temperature and high solubility upon heating.[2]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your column chromatography.[13]

  • Stationary Phase: Use standard silica gel TLC plates.

  • Mobile Phase: A good starting mobile phase for TLC analysis is a 7:3 or 8:2 mixture of hexane:ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.[1][9]

  • Visualization: The compound should be visible under UV light (254 nm). Staining with a potassium permanganate solution can also be effective for visualizing organic compounds.

Q4: My purified compound has a slight yellow tint. What could be the cause?

A4: A yellow discoloration can sometimes indicate the presence of oxidized impurities.[4] Aniline derivatives can be susceptible to air oxidation over time. If the discoloration persists after purification and is a concern for downstream applications, you may consider an additional purification step, such as treatment with activated charcoal during recrystallization, or re-purification by column chromatography.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This protocol is suitable for purifying 5-Chloro-2-(piperidine-1-carbonyl)aniline when it contains more polar or less polar impurities.

Materials:

  • Crude 5-Chloro-2-(piperidine-1-carbonyl)aniline

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating source (hot plate with stirrer)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot ethanol solution, add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is designed to separate the target compound from impurities with different polarities.

Materials:

  • Crude 5-Chloro-2-(piperidine-1-carbonyl)aniline

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA) (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. For this compound, a ratio of 7:3 (Hexane:Ethyl Acetate) is a reasonable starting point. If peak tailing is observed on the TLC plate, add 0.5% TEA to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 9:1 to 7:3 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Chloro-2-(piperidine-1-carbonyl)aniline.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC TLC Analysis (e.g., 7:3 Hexane:EtOAc) Crude->TLC Decision Purity Check TLC->Decision Recrystallization Recrystallization (e.g., Ethanol/Water) Decision->Recrystallization High initial purity Chromatography Column Chromatography (Silica, Hexane/EtOAc) Decision->Chromatography Multiple impurities Pure Pure Product (>98%) Recrystallization->Pure Chromatography->Pure

Caption: A decision-making workflow for the purification of 5-Chloro-2-(piperidine-1-carbonyl)aniline.

Troubleshooting Logic for Crystallization

CrystallizationTroubleshooting Start Start Crystallization Cooling Cool Solution Start->Cooling Observation Observe Outcome Cooling->Observation Crystals Crystals Form Observation->Crystals Success Oil Oiling Out Observation->Oil Failure NoCrystals No Crystals Observation->NoCrystals Failure ActionOil Troubleshoot Oiling: - Slower Cooling - Different Solvent - More Solvent Oil->ActionOil ActionNoCrystals Troubleshoot No Crystals: - Evaporate Solvent - Scratch Flask - Add Seed Crystal NoCrystals->ActionNoCrystals ActionOil->Cooling ActionNoCrystals->Cooling

Caption: Troubleshooting logic for common crystallization problems.

Data Summary

Parameter Recommendation Rationale
Recrystallization Solvents Ethanol/Water, Isopropanol, AcetonitrileGood balance of polarity for dissolving aromatic amides when hot and allowing crystallization when cold.[2][3]
Chromatography Stationary Phase Silica GelStandard, cost-effective choice for moderately polar compounds.[9]
Chromatography Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of a range of impurities with varying polarities.[8]
Mobile Phase Modifier 0.1-1% Triethylamine (TEA)Improves peak shape for basic aniline compounds on silica gel.[7]
TLC Mobile Phase 7:3 Hexane:Ethyl AcetateProvides a good starting Rf value for visualization and monitoring.[1]

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Exp 2 - Crystallization. (n.d.). [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5), 59-70. [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. [Link]

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?[Link]

  • Radboud Repository. (2002). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. [Link]

  • Taylor & Francis Online. (2007, February 15). Full article: Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. [Link]

  • Google Patents. (n.d.). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
  • ACS Publications. (2012, October 10). Palladium-Catalyzed Regioselective Carbonylation of C–H Bonds of N-Alkyl Anilines for Synthesis of Isatoic Anhydrides. [Link]

  • Shodhganga. (n.d.). Chapter 5. [Link]

  • Scientific Reports. (2019, October 3). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for Chloro-Aniline Amide Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of amide derivatives from chloro-anilines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of amide derivatives from chloro-anilines. The electron-withdrawing nature of the chlorine substituent significantly reduces the nucleophilicity of the aniline nitrogen, often leading to sluggish or incomplete reactions.[1][2] This document provides in-depth troubleshooting guides and FAQs to diagnose issues and systematically optimize your reaction conditions for improved efficiency and yield.

Troubleshooting & Optimization Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered when working with chloro-aniline substrates.

Question 1: My amide coupling reaction with a chloro-aniline is extremely slow or has stalled completely. What is the underlying chemical reason, and where should I start troubleshooting?

Answer:

The primary reason for slow reaction rates is the reduced nucleophilicity of the chloro-aniline. The chlorine atom is an electron-withdrawing group that pulls electron density away from the aromatic ring and, by extension, from the amine's nitrogen atom (an inductive effect).[2] This makes the nitrogen lone pair less available to attack the activated carboxylic acid, thereby increasing the activation energy of the rate-determining step.

Your troubleshooting should begin with a systematic evaluation of the core reaction components, as outlined in the workflow below.

G start Slow or Stalled Reaction (Chloro-Aniline Substrate) q1 Is your coupling reagent potent enough? start->q1 q2 Are your reaction conditions optimal? q1->q2 Yes sol1 Upgrade Coupling Reagent (e.g., HATU, COMU, Acyl Chloride) q1->sol1  No sol2 Incorporate Additives (e.g., HOBt, DMAP) q1->sol2  Maybe q3 Have you considered side reactions? q2->q3 Yes sol3 Adjust Solvent & Temperature q2->sol3  No sol4 Check Reagent Stoichiometry q2->sol4  No sol5 Ensure Anhydrous Conditions q3->sol5  No sol6 Analyze for Byproducts (e.g., urea, self-condensation) q3->sol6 Yes sol1->q2 sol2->q2 sol3->q3 sol4->q3

Caption: Troubleshooting workflow for slow amide coupling reactions.

Question 2: Standard carbodiimide coupling (DCC or EDC) isn't working. How can I improve the activation of my carboxylic acid?

Answer:

Standard carbodiimide reagents like DCC and EDC activate a carboxylic acid by converting the hydroxyl group into a better leaving group, forming an O-acylisourea intermediate.[3][4][5] However, for a weak nucleophile like chloro-aniline, this intermediate may not be reactive enough or may hydrolyze before the amine can attack.[5]

There are two primary strategies to enhance reactivity:

  • Incorporate Additives: Additives react with the O-acylisourea intermediate to form a more reactive activated ester, which is less prone to side reactions and has a longer lifetime.

    • HOBt (1-Hydroxybenzotriazole): This is a classic additive that reduces the risk of racemization in chiral acids and improves yields. The HOBt active ester is more reactive towards amines than the O-acylisourea intermediate.[1]

    • DMAP (4-Dimethylaminopyridine): Used catalytically or stoichiometrically, DMAP can act as a potent acyl transfer agent, forming a highly reactive acylpyridinium salt intermediate.[1] A combination of EDC, HOBt (catalytic), and DMAP (1 equivalent) in acetonitrile has proven effective for electron-deficient amines.[1]

  • Switch to a More Potent Coupling Reagent: If additives are insufficient, upgrading your coupling reagent is the next logical step. These reagents are often based on phosphonium or aminium/uronium salts and are designed for challenging couplings.

Coupling Reagent ClassExamplesMechanism & Suitability for Chloro-AnilinesByproduct Removal
Carbodiimides DCC, EDCForms O-acylisourea intermediate. Often sluggish for electron-deficient anilines without additives.[1][3]DCU (from DCC) is a precipitate. EDU (from EDC) is water-soluble.[6]
Aminium/Uronium Salts HATU, HBTU, COMUForms highly reactive OAt or OBt active esters in situ. HATU is particularly effective for low-nucleophilicity amines and can significantly accelerate reactions.[1][7]Water-soluble.
Phosphonium Salts PyBOP, PyAOPForms activated phosphonium esters. Very effective but can be more expensive.Water-soluble.
Acyl Halides via SOCl₂, (COCl)₂Converts the carboxylic acid to a highly reactive acyl chloride. This is a very robust but harsh method.[6][8]Requires a base (e.g., pyridine, Et₃N) to scavenge HCl.

Recommendation: For a first optimization step, try the EDC/DMAP/cat. HOBt protocol.[1] If the reaction remains slow, switching to HATU with a non-nucleophilic base like DIPEA is a highly reliable second step.[7][8] Conversion to the acyl chloride is a powerful, albeit less gentle, final option.[8]

G RCOOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Moderately Reactive) RCOOH->Intermediate + EDC EDC EDC->Intermediate HOBt_Ester HOBt Active Ester (More Reactive) Intermediate->HOBt_Ester + HOBt HOBt HOBt->HOBt_Ester Amide Desired Amide (R-CO-NH-Ar) HOBt_Ester->Amide + Amine Chloro-Aniline (Ar-NH2) Amine->Amide EDU EDU Byproduct (Water-Soluble) Amide->EDU

Caption: EDC/HOBt activation pathway for amide synthesis.

Question 3: Beyond the coupling reagents, what other reaction conditions can I modify to increase the reaction rate?

Answer:

Optimizing the reaction environment is critical. Temperature and solvent choice can have a dramatic impact on reaction kinetics, especially for challenging substrates.

1. Solvent Selection: The ideal solvent should fully dissolve all reactants while not interfering with the reaction. For sluggish couplings, polar aprotic solvents are generally preferred.

SolventBoiling Point (°C)PolarityComments
Dichloromethane (DCM)40MediumGood for solubility, but low boiling point limits heating.
Tetrahydrofuran (THF)66MediumA common choice. Anhydrous THF is recommended.[9]
Acetonitrile (MeCN)82HighHas shown excellent results for electron-deficient amine couplings.[1]
Dimethylformamide (DMF)153HighExcellent solvating power. Its high boiling point allows for significant heating to overcome activation barriers.[8][10]

Pro-Tip: If your starting materials have poor solubility, switching from DCM or THF to DMF can make a significant difference.[10][11] The ability to heat the reaction to 60-80 °C in DMF can often drive a stalled reaction to completion.[9]

2. Temperature: Many amide couplings are run at room temperature out of habit. For electron-deficient anilines, this is often insufficient.

  • Initial Step: Try heating the reaction to 40-60 °C.[9][10] This modest increase in thermal energy can significantly increase the rate of molecular collisions and help overcome the reaction's activation energy.[9]

  • Monitoring: Always monitor for potential degradation of starting materials or products at higher temperatures using TLC or LC-MS.

3. Concentration: Ensure the reaction is not too dilute. A concentration of 0.1 M to 0.5 M is a standard starting point.[10] Excessively dilute conditions can slow down a bimolecular reaction.

Recommended Experimental Protocol

This protocol is a robust starting point for coupling a generic carboxylic acid with a challenging chloro-aniline, based on a method proven to be effective for electron-deficient amines.[1]

Protocol: EDC/DMAP/HOBt Mediated Amidation

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous acetonitrile (to make a 0.2 M solution).

  • Reagent Addition: To the stirred solution, add the chloro-aniline (1.0–1.2 equiv), EDC hydrochloride (1.2 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv). Note: The order of addition of the solid reagents is typically not critical.

  • Base (Optional but Recommended): Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to act as a proton scavenger.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to 50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the limiting starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile.

    • Dilute the residue with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove DMAP, DIPEA, and unreacted amine), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.[10]

    • The water-soluble urea byproduct from EDC will be removed during the aqueous washes.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q: I am observing the formation of a white precipitate (N,N'-dicyclohexylurea) that is difficult to filter. What can I do? A: This indicates you are using DCC as your coupling reagent. The best solution is to switch to EDC, whose corresponding urea byproduct is water-soluble and easily removed during an aqueous work-up.[6]

Q: My reaction seems to work, but the yield is low and I see many side products. What could be the cause? A: This could be due to several factors. If using a highly reactive species like an acyl chloride, you may be getting side reactions with other functional groups.[10] With carbodiimides, a common issue is the self-condensation of the activated intermediate to form a carboxylic anhydride, especially if the amine is added too slowly or is not reactive enough. Using an additive like HOBt can help suppress this side reaction.

Q: Can I run this reaction without an inert atmosphere? A: For most standard amide couplings, a nitrogen or argon atmosphere is good practice but not always strictly necessary, especially if the reagents are stable. However, to ensure reproducibility and prevent any potential oxidative side reactions, working under an inert atmosphere is highly recommended.

Q: Is it better to use 1.0 equivalent of the chloro-aniline or a slight excess? A: Using a slight excess (e.g., 1.1–1.2 equivalents) of the more readily available or less expensive coupling partner is a common strategy to drive the reaction to completion. If your chloro-aniline is the more precious reagent, use it as the limiting reagent (1.0 equivalent) and add a slight excess of the carboxylic acid and coupling reagents.

References

  • Garlapati, R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Zin, N. S. M., et al. (2021). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 25(6), 947-959. Available at: [Link]

  • ResearchGate. (n.d.). Optimization studies of an amide coupling reaction with anilines. Available at: [Link]

  • Master Organic Chemistry. (2018). Synthesis of The Amide Functional Group. Available at: [Link]

  • Wikipedia. (n.d.). Aniline. Available at: [Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/Chempros. Available at: [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-154. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Available at: [Link]

Sources

Troubleshooting

Resolving steric hindrance in 2-substituted aniline synthesis

Welcome to the Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in organic synthesis and drug development: overcoming steric hindr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in organic synthesis and drug development: overcoming steric hindrance in the synthesis of 2-substituted (ortho-substituted) anilines.

Steric bulk adjacent to the reactive center severely impedes cross-coupling efficiencies, often leading to catalyst deactivation, protodehalogenation, or incomplete conversion. This guide provides mechanistic troubleshooting, validated protocols, and decision matrices to help you bypass these barriers.

Visualizing the Workflow

Before diving into specific troubleshooting scenarios, consult the decision matrix below to determine the optimal synthetic trajectory based on your starting materials and target nucleophiles.

G start Target: 2-Substituted Aniline q1 Starting Material? start->q1 bh Buchwald-Hartwig Amination q1->bh C-N Bond Formation suzuki Suzuki-Miyaura Coupling q1->suzuki C-C Bond Formation alt C-H Functionalization (DoM) q1->alt No Halogen Present q2 Amine Type? bh->q2 brett Use BrettPhos Pd G3 (RLS: Oxidative Addition) q2->brett Primary Amine ruphos Use RuPhos Pd G3 (RLS: Reductive Elimination) q2->ruphos Secondary Amine

Decision matrix for synthesizing sterically hindered 2-substituted anilines.

Section 1: Buchwald-Hartwig Amination of Hindered Substrates

Q: My Buchwald-Hartwig amination of an ortho-substituted aryl halide with a primary amine is stalling at 30% conversion. What is the mechanistic cause, and how do I fix it? A: The stalling is likely due to a high energy barrier in the oxidative addition or reductive elimination step, exacerbated by the steric bulk of the ortho-substituent. When using standard phosphine ligands (e.g., BINAP or dppf), the bulky ortho-group restricts the necessary conformational changes required for the palladium intermediate to undergo reductive elimination.

Solution: Switch to a dialkylbiaryl phosphine ligand specifically designed for primary amines, such as BrettPhos . Density Functional Theory (DFT) studies demonstrate that for primary amines, the rate-limiting step with Pd-BrettPhos is oxidative addition, not reductive elimination[1]. The rigid, bulky structure of BrettPhos forces the palladium center into a highly reactive mono-ligated state (L1Pd(0)), accelerating oxidative addition while its unique pocket facilitates the coupling of primary amines without unwanted bis-arylation[1].

Q: I am trying to couple an ortho-substituted aryl halide with a bulky secondary amine (e.g., a cyclic amine). BrettPhos failed. Why? A: BrettPhos is optimized for primary amines. Its extreme steric hindrance prevents bulky secondary amines from coordinating effectively to the palladium center. For sterically hindered secondary amines, RuPhos is the superior choice. The rate-limiting step for Pd-RuPhos is reductive elimination[1]. Interestingly, introducing a secondary amine with large steric hindrance actually reduces the energy barrier for reductive elimination in the Pd-RuPhos system because the steric clash in the transition state forces the product out of the coordination sphere[1].

Data Presentation: Ligand Selection Matrix

To streamline your optimization, refer to the following quantitative and categorical comparison of top-tier ligands for hindered anilines[1],[2]:

LigandTarget NucleophileRate-Limiting Step (RLS)Typical Pd LoadingOptimal BaseKey Mechanistic Advantage
BrettPhos Primary AminesOxidative Addition2–5 mol%NaOtBu or Cs₂CO₃Prevents bis-arylation; highly active for mono-arylation.
RuPhos Secondary AminesReductive Elimination2–5 mol%LHMDS or NaOtBuLower steric profile allows bulky secondary amine coordination.
XPhos General / PhenolsOxidative Addition1–4 mol%K₃PO₄ or Cs₂CO₃Broad substrate scope; outcompetes free -NH₂ for Pd binding.
Protocol 1: Self-Validating Buchwald-Hartwig Amination for Hindered Substrates

This protocol utilizes third-generation (G3) palladium precatalysts to ensure rapid, quantitative generation of the active L1Pd(0) species, which is critical for hindered substrates[2].

  • Preparation (Glovebox or strict Schlenk technique): To an oven-dried reaction vial equipped with a PTFE-lined stir bar, add the ortho-substituted aryl halide (1.0 equiv), the amine (1.2 equiv), and the base.

    • Causality Note: The purity of the amines used is exceedingly important; trace impurities can cause the reaction to fail[2].

    • Base Selection: Use NaOtBu (1.5 equiv) for base-stable substrates. If the substrate contains base-sensitive functional groups (e.g., esters, nitriles), substitute with Cs₂CO₃ (2.0 equiv)[2].

  • Catalyst Addition: Add BrettPhos Pd G3 (2–5 mol%) and BrettPhos ligand (2–5 mol%).

    • Causality Note: Adding an extra equivalent of free ligand relative to the Pd source prevents catalyst deactivation, as hindered amines can competitively bind and poison the Pd center[2].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or t-BuOH to achieve a 0.2 M to 0.5 M concentration.

  • Reaction: Seal the vial with a PTFE-insert screw cap (never a completely sealed system without pressure relief)[2]. Heat at 100 °C for 12–24 hours under vigorous stirring.

    • Self-Validation: Monitor via TLC/LC-MS. The reaction mixture should transition from a pale yellow to a deep red/brown, indicating active catalysis. A sudden drop to a black precipitate (palladium black) indicates premature catalyst decomposition.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate for purification.

Section 2: Suzuki-Miyaura Coupling with Ortho-Haloanilines

Q: When attempting a Suzuki coupling with an unprotected 2-bromoaniline, the reaction fails and I observe significant protodeboronation of my boronic acid. What is happening? A: The free amino group (-NH₂) at the ortho position acts as a competing, strongly coordinating ligand for palladium. This coordination pulls the palladium out of the catalytic cycle (catalyst poisoning). Furthermore, the stalled catalytic cycle allows the arylboronic acid to undergo base-catalyzed protodeboronation, consuming your coupling partner[3].

Solution: You have two options:

  • Protect the Amine: Convert the aniline to a Boc- or Acetyl-protected amine. This reduces the Lewis basicity of the nitrogen and increases its steric bulk, preventing Pd coordination.

  • Ligand Out-competition: Use highly electron-rich, bulky ligands like SPhos or XPhos . These ligands bind to palladium so tightly that they outcompete the free amine for the coordination sphere.

Protocol 2: Suzuki-Miyaura Coupling of Unprotected 2-Bromoanilines
  • Reagents: Combine 2-bromoaniline (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) in a reaction vial.

  • Catalyst: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

    • Causality Note: A 1:2 Pd-to-ligand ratio ensures the palladium remains fully ligated by XPhos, preventing coordination by the aniline nitrogen.

  • Solvent: Add a degassed mixture of Toluene/H₂O (4:1, 0.2 M). The biphasic system helps dissolve the inorganic base and accelerates the transmetalation step.

  • Reaction: Heat at 90 °C for 12 hours.

  • Validation: If protodeboronation is still observed (detected via GC-MS as the des-boro arene), slowly dose the boronic acid into the reaction via a syringe pump over 2 hours to keep its steady-state concentration low.

Section 3: Alternative C-H Functionalization Strategies

Q: Both cross-coupling and SNAr have failed due to extreme steric hindrance (e.g., 2,6-disubstitution). How can I introduce a substituent ortho to the aniline nitrogen? A: When traditional cross-coupling fails, Directed Ortho Metalation (DoM) is the most reliable fallback. By converting the aniline to a pivalamide (NHPiv) or Boc-protected amine, the directing group (DG) coordinates to a strong base (e.g., n-BuLi or sec-BuLi), guiding the deprotonation exclusively to the sterically hindered ortho position. The resulting aryllithium species can then be trapped with various electrophiles.

DoM aniline Aniline protect Protection (Boc/Piv) Forms Directing Group aniline->protect dom Directed Ortho Metalation (n-BuLi, THF, -78°C) protect->dom trap Electrophile Trapping (e.g., I2, B(OiPr)3) dom->trap deprotect Deprotection Yields 2-Substituted Aniline trap->deprotect

Directed Ortho Metalation (DoM) workflow for hindered anilines.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega - ACS Publications1

  • Cross-Coupling Reaction Manual: Desk Reference Sigma-Aldrich 2

  • Technical Support Center: Overcoming Steric Hindrance in Suzuki BenchChem 3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H-NMR Spectral Analysis of 5-Chloro-2-(piperidine-1-carbonyl)aniline

Abstract This guide provides an in-depth comparative analysis of the ¹H-NMR spectrum for 5-Chloro-2-(piperidine-1-carbonyl)aniline, a compound of interest in medicinal chemistry and materials science. While a publicly av...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth comparative analysis of the ¹H-NMR spectrum for 5-Chloro-2-(piperidine-1-carbonyl)aniline, a compound of interest in medicinal chemistry and materials science. While a publicly available, experimentally verified spectrum for this specific molecule is not readily accessible, this document leverages foundational NMR principles and extensive comparative data from structurally analogous compounds to construct a robust and detailed spectral prediction.[1] We will dissect the expected chemical shifts, coupling constants, and integration patterns, explaining the underlying electronic and steric effects of each substituent. This guide is designed for researchers, scientists, and drug development professionals, offering not only a predictive spectral map but also a detailed experimental protocol for acquiring high-quality data and insights into potential spectral complexities like rotational isomerism.

Introduction: The Structural Imperative

5-Chloro-2-(piperidine-1-carbonyl)aniline is a disubstituted benzamide derivative. Its structure combines three key functionalities: a chloro-substituted aniline ring, a piperidine moiety, and an amide linkage. This unique combination makes it a valuable scaffold in synthetic chemistry. For any researcher working with such novel compounds, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, stands as the unequivocal gold standard for this purpose, providing a detailed fingerprint of the molecular structure by probing the electronic environment of every proton.

This guide moves beyond a simple data sheet. We will explore the causality behind the spectrum—why each proton resonates at its specific frequency and exhibits a particular splitting pattern. By comparing the target molecule to simpler, well-characterized analogs, we can build a comprehensive understanding of how each structural component influences the final spectrum.

Molecular Anatomy and Predicted Proton Environments

To predict the ¹H-NMR spectrum, we must first identify all unique proton environments within the molecule. The structure can be deconstructed into two primary systems: the aromatic aniline ring and the aliphatic piperidine ring.

cluster_aniline Aniline Ring System cluster_piperidine Piperidine Ring System cluster_amide Amide Linkage a C b C-NH₂ co C=O c C-H (3) d C-H (4) e C-Cl f C-H (6) n N c1 CH₂ (α) c2 CH₂ (β) c3 CH₂ (γ) c4 CH₂ (β') c5 CH₂ (α') caption Figure 1: Labeled proton environments of the target molecule.

Caption: Figure 1: Key proton environments of 5-Chloro-2-(piperidine-1-carbonyl)aniline.

The key proton groups are:

  • Aromatic Protons: H-3, H-4, and H-6 on the aniline ring.

  • Amine Protons: The two protons of the -NH₂ group.

  • Piperidine Protons: The ten protons of the piperidine ring, categorized by their position relative to the nitrogen: α, β, and γ.

Predictive ¹H-NMR Analysis and Spectral Deconstruction

The predicted ¹H-NMR spectrum is derived from the additive effects of the substituents on the aniline and piperidine frameworks. The following table summarizes the expected spectral data in a standard deuterated solvent like CDCl₃.

Table 1: Predicted ¹H-NMR Spectral Data for 5-Chloro-2-(piperidine-1-carbonyl)aniline (400 MHz, CDCl₃)

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale & Commentary
-NH₂ ~4.0 - 5.5 Broad Singlet (br s) 2H N/A The chemical shift is highly variable and depends on concentration and solvent. The signal is typically broad due to quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange.[2]
H-6 ~6.7 - 6.9 Doublet (d) 1H J(ortho) ≈ 8.0 - 9.0 This proton is ortho to the powerful electron-donating -NH₂ group, causing significant shielding (upfield shift). It is split only by the meta proton H-4.
H-4 ~7.1 - 7.3 Doublet of Doublets (dd) 1H J(ortho) ≈ 8.0 - 9.0, J(meta) ≈ 2.0 - 2.5 This proton is ortho to the electron-withdrawing -Cl group and meta to the -NH₂ group. It will be deshielded relative to H-6. It is split by both H-3 (meta) and H-6 (ortho).
H-3 ~7.3 - 7.5 Doublet (d) 1H J(meta) ≈ 2.0 - 2.5 This proton is ortho to the strongly electron-withdrawing and sterically bulky amide carbonyl group, leading to the most significant downfield shift among the aromatic protons. It is split only by the meta proton H-4.
Piperidine α-H ~3.2 - 3.8 Broad Multiplet (br m) 4H N/A These protons are adjacent to the nitrogen and are deshielded. The signal is often broad due to restricted rotation around the C(O)-N amide bond, making the protons diastereotopic.[3]

| Piperidine β,γ-H | ~1.5 - 1.8 | Broad Multiplet (br m) | 6H | N/A | These protons are in the aliphatic region and are expected to overlap, forming a complex, broad multiplet, typical for a piperidine ring.[4] |

Comparative Analysis: Understanding Substituent Effects

To validate our predictions, we can compare them to the known spectra of simpler, related molecules. This comparison illuminates the electronic and steric contributions of each functional group.

Table 2: Comparative ¹H-NMR Chemical Shifts (δ, ppm) of Key Protons

Compound H-2, H-6 H-3, H-5 H-4 Piperidine α-H Piperidine β,γ-H
Aniline[5] 6.78 7.18 6.68 N/A N/A
3-Chloroaniline[6] 6.74 (H-2) / 6.67 (H-6) 7.14 (H-5) 6.83 N/A N/A
Piperidine[4] N/A N/A N/A ~2.8 ~1.5

| Predicted: Target Molecule | ~6.8 (H-6) | ~7.4 (H-3) | ~7.2 | ~3.5 | ~1.7 |

This comparison clearly shows:

  • The powerful shielding effect of the -NH₂ group, which keeps the H-6 proton significantly upfield.

  • The combined deshielding from the ortho-carbonyl and para-chloro groups, which shifts the H-3 and H-4 protons downfield compared to unsubstituted aniline.

  • The deshielding of the piperidine α-protons by the adjacent amide carbonyl group, shifting them downfield from their position in free piperidine.

Advanced Consideration: The Impact of Rotational Isomerism

A critical insight for this molecule comes from studies on similar ortho-substituted N-aryl amides.[3] The amide C-N bond has significant double-bond character, which restricts free rotation. In an ortho-substituted system like ours, steric hindrance between the piperidine ring and the aniline -NH₂ group can create a substantial energy barrier to rotation.

This phenomenon can lead to the presence of two distinct rotational isomers (rotamers) at room temperature, which may interconvert slowly on the NMR timescale. The consequence in the ¹H-NMR spectrum is often significant broadening of the signals for the protons near the amide bond, particularly the piperidine α-protons. In some cases, two separate sets of signals may even be observed.

Experimental Validation: A Variable Temperature (VT) NMR experiment is the definitive method to study this. As the temperature is increased, the rate of rotation increases. If rotamers are present, the broad peaks will sharpen and eventually coalesce into a single, time-averaged signal at a high enough temperature (the coalescence temperature).[3] This advanced technique provides profound insight into the molecule's dynamic behavior.

Experimental Protocol for High-Resolution ¹H-NMR Acquisition

A self-validating protocol is essential for obtaining clean, reproducible, and accurate data. The following procedure is recommended for the analysis of 5-Chloro-2-(piperidine-1-carbonyl)aniline.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing start Weigh 10-15 mg of solid sample dissolve Dissolve in ~0.7 mL of CDCl₃-d₁ start->dissolve vortex Vortex/Sonicate for full dissolution dissolve->vortex transfer Transfer to clean, dry 5mm NMR tube vortex->transfer insert Insert sample, lock & shim transfer->insert To Spectrometer params Set parameters: zg30 pulse program 16-32 scans 1-2s relaxation delay insert->params acquire Acquire FID params->acquire ft Fourier Transform (FT) acquire->ft To Software phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (or residual CHCl₃ at 7.26 ppm) baseline->reference integrate Integrate Peaks reference->integrate caption Figure 2: Standard workflow for NMR sample preparation, acquisition, and processing.

Caption: Figure 2: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of solid 5-Chloro-2-(piperidine-1-carbonyl)aniline.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]

    • Ensure the sample has completely dissolved. If solubility is an issue, gentle sonication may be applied.

    • Transfer the solution to a clean, dry 5mm NMR tube.

  • Spectrometer Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field onto the deuterium signal of the CDCl₃ solvent.

    • Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

      • Number of Scans: 16 to 32 scans are typically sufficient for good signal-to-noise.

      • Relaxation Delay (d1): A delay of 1.0-2.0 seconds is recommended.

      • Spectral Width: Set a spectral width from approximately -2 to 12 ppm to ensure all signals are captured.

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of CHCl₃ can be referenced to 7.26 ppm.[7]

    • Integrate all signals and normalize the integration values to a proton with a known count (e.g., one of the single aromatic protons).

Conclusion

The ¹H-NMR spectrum of 5-Chloro-2-(piperidine-1-carbonyl)aniline is a rich source of structural information, characterized by three distinct aromatic signals, a broad amine resonance, and two broad multiplets for the piperidine ring protons. The downfield shift of the H-3 proton and the broad nature of the piperidine α-proton signals are key identifying features, directly reflecting the electronic and dynamic influence of the ortho-amide substituent. By understanding the foundational principles of substituent effects and considering advanced phenomena like rotational isomerism, researchers can confidently interpret the spectrum to verify the synthesis and purity of this valuable chemical entity.

References

  • Reynolds, W. F., & Schaefer, T. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 41(9), 2339-2345.

  • Harikrishna, K., Balasubramaniam, S., & Aidhen, I. S. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2015(2), 1-15.

  • BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem Tech Support.

  • Gowda, B. T., et al. (2002). Synthetic, Infrared, 1Hand 13CNMR Spectral Studies on N-(p-Substituted Phenyl)-p-Substituted Benzenesulphonamides. Zeitschrift für Naturforschung B, 57(9), 1039-1046.

  • Gale, D. J., & Wilshire, J. F. K. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 337-343.

  • Kim, J. H., et al. (2007). The different electronic natures displayed by the alkylthio groups in simple and higher conjugated aniline systems. Bulletin of the Korean Chemical Society, 28(1), 101-106.

  • Harikrishna, K., Balasubramaniam, S., & Aidhen, I. S. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar.

  • Lynch, B. M., Macdonald, B. C., & Webb, J. G. K. (1965). Correlation of NMR chemical shifts of amino protons of anilines with Hammett substituent constants. Tetrahedron, 24(9), 3595-3605.

  • Patil, S. A., et al. (2019). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ACS Omega, 4(1), 1839-1849.

  • Clarke, M. L., et al. (2011). Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Advanced Synthesis & Catalysis, 353(14-15), 2687-2694.

  • ChemicalBook. (n.d.). N-BENZYLBENZAMIDE(1485-70-7) 1H NMR spectrum. ChemicalBook.

  • Gomtsyan, A., et al. (2021). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(4), 601-607.

  • Wang, C., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4703.

  • da Silva, A. A., et al. (2021). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Journal of the Brazilian Chemical Society, 32(1), 168-179.

  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

  • Sigma-Aldrich. (n.d.). 5-chloro-2-(piperidine-1-carbonyl)aniline. Sigma-Aldrich.

  • PubChemLite. (2026). 5-chloro-2-(piperidine-1-carbonyl)aniline. PubChemLite.

  • Royal Society of Chemistry. (2016). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. RSC.

Sources

Comparative

A Senior Application Scientist's Guide to the Qualification and Comparative Analysis of Reference Standards for 5-Chloro-2-(piperidine-1-carbonyl)aniline

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used for identification, purity assessment, and q...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used for identification, purity assessment, and quantitative analysis. This guide provides an in-depth technical comparison of reference standards for 5-Chloro-2-(piperidine-1-carbonyl)aniline, a key intermediate in pharmaceutical synthesis. We will explore the rigorous, multi-faceted approach required to qualify an in-house reference standard and compare its performance attributes against commercially available alternatives. This document is designed to empower you with the scientific rationale behind establishing a self-validating analytical system for this compound.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized compound that serves as a benchmark in analytical measurements.[1][2] Its primary functions are to ensure the identity, strength, quality, and purity of a substance through comparative analysis.[3] For a molecule like 5-Chloro-2-(piperidine-1-carbonyl)aniline, which may be a crucial building block for an active pharmaceutical ingredient (API), the reference standard is indispensable for:

  • Method Validation: Establishing the performance characteristics of analytical procedures, such as specificity, linearity, accuracy, and precision.[4]

  • Purity and Impurity Profiling: Quantifying the main component and identifying and quantifying any process-related or degradation impurities.[5]

  • Batch-to-Batch Consistency: Ensuring the quality and consistency of different synthetic lots of the material.[4]

The United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) provide extensive guidelines on the characterization and use of reference standards.[2][3][6]

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of non-volatile and thermally labile compounds like 5-Chloro-2-(piperidine-1-carbonyl)aniline. A robust, validated HPLC method is essential for separating the main compound from potential impurities.

The following reverse-phase HPLC (RP-HPLC) method is proposed as a starting point for the analysis of 5-Chloro-2-(piperidine-1-carbonyl)aniline. The selection of a C18 column is based on the compound's moderate polarity, and the mobile phase composition is designed to achieve optimal retention and peak shape.[7][8]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the 5-Chloro-2-(piperidine-1-carbonyl)aniline reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water) to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at the same concentration as the working standard solution using the same diluent.

  • System Suitability: Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Data Analysis: Calculate the purity by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh ~10 mg Dissolve Dissolve in 10 mL Diluent Weigh->Dissolve Dilute Dilute to 0.1 mg/mL Dissolve->Dilute Inject Inject 10 µL Dilute->Inject Transfer to vial Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect PDA/UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate Purity (Area %) Integrate->Calculate Report Generate Report Calculate->Report

Fig 1. HPLC analysis workflow for 5-Chloro-2-(piperidine-1-carbonyl)aniline.
Comprehensive Characterization of an In-House Reference Standard

To qualify a new batch of 5-Chloro-2-(piperidine-1-carbonyl)aniline as a reference standard, a multi-technique analytical approach is mandatory to confirm its identity and purity unequivocally.[9] This orthogonal approach ensures that the assigned purity value is accurate and reliable.

Characterization Workflow:

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Purity Assessment:

    • HPLC-UV: As the primary method for quantifying organic purity.

    • Gas Chromatography (GC): To determine the content of residual solvents.

    • Thermogravimetric Analysis (TGA): To measure the water content and other volatile residues.

    • Residue on Ignition (ROI) / Sulfated Ash: To determine the content of non-combustible inorganic impurities.[2]

  • Physicochemical Characterization:

    • Differential Scanning Calorimetry (DSC): To determine the melting point and assess for polymorphism.

    • Appearance: Visual inspection of the physical state and color.

Characterization_Workflow cluster_identity Structural Identity cluster_purity Purity & Impurities cluster_physchem Physicochemical Properties NMR NMR (¹H, ¹³C) MS Mass Spec. FTIR FTIR HPLC HPLC-UV (Organic Purity) GC GC (Residual Solvents) TGA TGA (Water/Volatiles) ROI ROI (Inorganics) DSC DSC (Melting Point) Appearance Appearance RS Candidate Reference Standard RS->NMR Confirms Structure RS->MS Confirms Structure RS->FTIR Confirms Structure RS->HPLC Determines Purity RS->GC Determines Purity RS->TGA Determines Purity RS->ROI Determines Purity RS->DSC Characterizes Properties RS->Appearance Characterizes Properties

Fig 2. Orthogonal approach for reference standard characterization.
Comparison: In-House vs. Commercial Reference Standards

When deciding whether to qualify a reference standard in-house or purchase from a commercial vendor, several factors must be considered. While commercial standards offer convenience, an in-house standard provides greater control and a deeper understanding of the material.

FeatureIn-House Qualified StandardCommercial Standard (Typical)Justification & Causality
Purity Assignment Assigned based on a mass balance approach: 100% - (Organic Impurities + Water + Residual Solvents + Inorganic Impurities).Typically provided as a purity value by a single technique (e.g., >98% by HPLC).The mass balance approach is more comprehensive and accurate as it accounts for all potential impurities, providing a truer measure of the main component's content.
Characterization Data Complete data package available (NMR, MS, FTIR, TGA, DSC, etc.).Often limited to an HPLC chromatogram and a statement of purity on the Certificate of Analysis (CoA).A full data package allows for a thorough scientific review and troubleshooting of analytical methods. It provides a higher degree of trust and confidence in the standard.
Traceability Directly traceable to the specific analytical measurements performed in-house.Traceability can be less transparent, depending on the vendor's quality system.Direct traceability ensures that the user understands the origin and basis of the assigned purity value, which is critical for regulatory submissions.
Cost Higher initial investment in time and resources for characterization.Lower upfront cost for purchase, but can be expensive for recurring needs.For long-term projects or frequently used standards, the initial investment in in-house qualification can be more cost-effective.
Availability On-demand availability once qualified.Subject to vendor stock levels and potential shipping delays.In-house standards mitigate the risk of project delays due to supply chain issues.
Conclusion: Establishing a Self-Validating Analytical System

The selection and qualification of a reference standard for 5-Chloro-2-(piperidine-1-carbonyl)aniline is a foundational step in any research or drug development program. While commercial standards provide a convenient option, a comprehensively characterized in-house reference standard offers unparalleled control, transparency, and scientific rigor. By employing a multi-technique, orthogonal approach to characterization and utilizing a well-validated HPLC method for purity assessment, researchers can establish a self-validating analytical system. This ensures the highest level of data integrity, which is essential for making informed scientific decisions and meeting stringent regulatory expectations.[10][11][12] The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • How Impurity Reference Standards Ensure Drug Safety. HealthManagement.org. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. PubMed. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights. [Link]

  • Reference Standards, Working Standards, and Internal Reference Standards. SynThink Research Chemicals. [Link]

  • Reference Standard Preparation & Characterization. Creative Biolabs. [Link]

  • 5-chloro-2-(piperidine-1-carbonyl)aniline. PubChemLite. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho Pharmaceuticals. [Link]

  • 〈11〉 USP Reference Standards. Trungtamthuoc.com. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 5-chloro-2-(piperidin-1-yl)aniline hydrochloride (C11H15ClN2). PubChemLite. [Link]

  • CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

  • High-pressure liquid chromatographic analysis of aniline and its metabolites. PubMed. [Link]

  • HPLC Methods for analysis of Aniline (herbicide precursor). HELIX Chromatography. [Link]

  • n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses Procedure. [Link]

  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science. [Link]

Sources

Validation

Validating Synthesis of 5-Chloro-2-(piperidine-1-carbonyl)aniline: A Comparative Guide to Elemental Analysis, LC-MS, and qNMR

Introduction: The Analytical Blind Spots in Intermediate Validation In the rigorous landscape of pharmaceutical development, relying on a single analytical technique to confirm the purity of a critical intermediate is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Blind Spots in Intermediate Validation

In the rigorous landscape of pharmaceutical development, relying on a single analytical technique to confirm the purity of a critical intermediate is a vulnerability. 5-Chloro-2-(piperidine-1-carbonyl)aniline (C₁₂H₁₅ClN₂O) is a highly functionalized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). While modern laboratories often default to Liquid Chromatography-Mass Spectrometry (LC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) for rapid validation, these techniques possess inherent "blind spots"[1].

Specifically, LC-MS and qNMR struggle to accurately quantify non-ionizable impurities, residual inorganic salts (e.g., NaCl from neutralization steps), and entrapped halogenated solvents. To achieve a self-validating analytical system, classical Elemental Analysis (EA) —specifically CHN and Halogen combustion analysis—must be integrated. By measuring the absolute mass fraction of elements, EA bridges the gap between structural identity and absolute stoichiometric purity[2].

Methodological Comparison: Why Elemental Analysis Remains Critical

To understand the causality behind experimental choices, we must compare the fundamental physical principles of each analytical technique. Table 1 outlines why EA detects what modern spectroscopy often misses.

Table 1: Comparative Analytical Techniques for Purity Validation
Analytical TechniquePrimary OutputStrengths for C₁₂H₁₅ClN₂OCritical Limitations (The "Blind Spots")
LC-MS (ESI+) Mass-to-charge ratio ( m/z ), relative peak areaConfirms molecular weight ( m/z 239.09 [M+H]⁺); high specificity.Ionization Bias: Cannot quantify absolute purity. Misses inorganic salts entirely.
¹H qNMR Relative proton integrationExcellent for structural elucidation and organic impurity profiling.Proton-Blind Contaminants: Misses NaCl, KCl, and inorganic desiccants.
Elemental Analysis Absolute mass fraction (%) of C, H, N, ClAbsolute Stoichiometry: Detects any mass that does not match the theoretical formula.Destructive technique; requires highly precise micro-weighing[2].

The Causality of Detection: Why does qNMR miss a 5% NaCl contamination? Because sodium chloride lacks NMR-active protons in standard ¹H experiments. A sample could be 95% product and 5% salt, yet yield a pristine ¹H NMR spectrum. Elemental analysis combusts the entire sample mass; any non-combustible inorganic residue immediately depresses the carbon and nitrogen mass fractions, flagging the batch for repurification[2].

Self-Validating Analytical Workflow

To ensure absolute scientific integrity, the validation of 5-Chloro-2-(piperidine-1-carbonyl)aniline should follow a sequential, self-validating logic. Identity is confirmed first, followed by relative purity, and finally absolute mass fraction.

ValidationWorkflow Start Crude 5-Chloro-2-(piperidine-1-carbonyl)aniline LCMS LC-MS Analysis (Identity & Mass Confirmation) Start->LCMS NMR qNMR Analysis (Structural & Relative Purity) LCMS->NMR EA Elemental Analysis (CHN/Cl) (Absolute Mass Fraction) NMR->EA Decision Does EA match theoretical within ±0.4%? EA->Decision Pass Validated Intermediate (Proceed to API Synthesis) Decision->Pass Yes Fail Repurification Required (Salt/Solvent Contamination) Decision->Fail No Fail->Start Recycle

Figure 1: Self-validating analytical workflow for pharmaceutical intermediates.

Experimental Protocol: CHN and Halogen Elemental Analysis

According to the American Chemical Society (ACS) guidelines for the characterization of organic compounds, elemental analysis found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values for the proposed formula[3]. While recent international metrology studies have debated the strictness of this threshold[4], it remains the gold standard for identifying gross contamination in early-stage drug development.

Objective

Determine the absolute mass fractions of C, H, N, and Cl in synthesized 5-Chloro-2-(piperidine-1-carbonyl)aniline via the Pregl-Dumas combustion method[2].

Instrumentation & Materials
  • Analyzer: CHNS/O Analyzer equipped with a Thermal Conductivity Detector (TCD).

  • Halogen Detection: Oxygen flask combustion (Schöninger flask) coupled with Ion Chromatography (IC).

  • Consumables: High-purity tin (Sn) capsules, copper reduction catalyst, sulfanilamide reference standard.

Step-by-Step Methodology
  • Instrument Calibration:

    • Run three empty tin capsules as blanks to establish baseline atmospheric gases.

    • Weigh and analyze 1.0 mg, 1.5 mg, and 2.0 mg of the sulfanilamide standard to generate a linear calibration curve (K-factor) for C, H, and N.

  • Sample Preparation (Micro-weighing):

    • Using a microbalance (resolution 0.1 µg), accurately weigh 1.500–2.000 mg of the dried 5-Chloro-2-(piperidine-1-carbonyl)aniline into a tin capsule.

    • Causality Check: Tin is used because it acts as a catalyst; upon introduction to the oxygen-rich furnace, the tin combusts exothermically, driving the local temperature to ~1800°C to ensure complete "flash" combustion of the analyte[2].

  • Pregl-Dumas Combustion:

    • Drop the sealed capsule into the quartz reactor maintained at 950°C under a steady flow of high-purity O₂ and He carrier gas.

    • The sample combusts into CO₂, H₂O, NOₓ, and halogen byproducts.

  • Gas Reduction and Separation:

    • Pass the combustion gas mixture over a heated copper reduction tube.

    • Causality Check: The copper catalyst reduces all NOₓ species to N₂ gas, ensuring a single, quantifiable nitrogen peak. It also scavenges excess O₂.

    • The gases (N₂, CO₂, H₂O) are separated via a GC column and quantified by the TCD.

  • Halogen (Chlorine) Determination:

    • Combust a separate 5.0 mg sample in a Schöninger oxygen flask. Absorb the resulting HCl gas in a basic hydrogen peroxide solution.

    • Quantify the chloride ions using Ion Chromatography against a standard curve.

Comparative Data Presentation: Catching the Blind Spots

To demonstrate the efficacy of this protocol, Table 2 presents mock experimental data comparing three different batches of 5-Chloro-2-(piperidine-1-carbonyl)aniline.

Theoretical Values for C₁₂H₁₅ClN₂O (MW: 238.71 g/mol ):

  • C: 60.38% | H: 6.33% | N: 11.74% | Cl: 14.85%

Table 2: Elemental Analysis Results Across Synthesis Batches
Batch ProfileCarbon (%)Hydrogen (%)Nitrogen (%)Chlorine (%)ACS Guideline (±0.4%) Status
Theoretical 60.38 6.33 11.74 14.85 N/A
Batch A (Highly Pure)60.456.3011.7114.80PASS (All values within 0.1%)
Batch B (5% NaCl Contamination)57.366.0111.1517.14FAIL (C off by 3.02%; Cl off by 2.29%)
Batch C (5% Dichloromethane Entrapment)58.076.1411.1518.28FAIL (C off by 2.31%; Cl off by 3.43%)

Data Analysis & Insights:

  • Batch A represents a successfully validated intermediate ready for downstream API synthesis.

  • Batch B contains 5% sodium chloride by weight. Because NaCl is "invisible" to ¹H qNMR and LC-MS, those techniques might falsely report >99% purity. EA correctly identifies the depressed Carbon/Nitrogen levels and the elevated Chlorine levels, preventing a failed downstream catalytic coupling step.

  • Batch C contains residual dichloromethane (DCM) from the workup phase. The drastic spike in the experimental Chlorine fraction (18.28% vs 14.85%) immediately flags the solvent entrapment[3].

Conclusion

For complex pharmaceutical intermediates like 5-Chloro-2-(piperidine-1-carbonyl)aniline, modern spectroscopic methods provide unparalleled structural data but fall short of guaranteeing absolute stoichiometric purity. By implementing a self-validating workflow that culminates in rigorous Elemental Analysis, drug development professionals can eliminate the hidden variables of inorganic salts and entrapped solvents, ensuring robust, reproducible downstream synthesis.

References

  • The Journal of Organic Chemistry - Author Guidelines American Chemical Society (ACS). URL:[Link]

  • An International Study Evaluating Elemental Analysis Kuveke, R. E. H., et al. ACS Central Science (2022). URL:[Link]

  • A Look at Elemental Analysis for Organic Compounds AZoM Materials Science. URL: [Link]

Sources

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